molecular formula C11H17ClN2O3 B1671957 (-)-Inpea hydrochloride CAS No. 7388-03-6

(-)-Inpea hydrochloride

Cat. No.: B1671957
CAS No.: 7388-03-6
M. Wt: 260.72 g/mol
InChI Key: STGOXRVTUNXXLQ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific research applications and mechanism of action for (-)-Inpea Hydrochloride require confirmation from up-to-date scientific literature. A 1972 study referred to "INPEA" as a β-adrenergic blocking agent that elicited central nervous system effects in animal models, including EEG arousal and increased neuronal activity . To draft a complete and accurate product description, please consult current databases and primary research articles. Ensure the final content is tailored for a scientific audience and focuses on the compound's modern research value and biological targets.

Properties

CAS No.

7388-03-6

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.72 g/mol

IUPAC Name

(1R)-1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H/t11-;/m0./s1

InChI Key

STGOXRVTUNXXLQ-MERQFXBCSA-N

SMILES

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl

Isomeric SMILES

CC(C)NC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O.Cl

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl

Appearance

Solid powder

Other CAS No.

7388-03-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-Inpea hydrochloride;  (-)-Inpea HCl;  l-Inpea hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (-)-Inpea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the molecular mechanisms underpinning the pharmacological activity of (-)-Inpea hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's interaction with its biological targets and the subsequent cellular responses.

Introduction: Defining (-)-Inpea Hydrochloride

(-)-Inpea hydrochloride, chemically known as 1-(4'-nitrophenyl)-2-isopropylamino-ethanol, is a synthetic compound belonging to the phenylethanolamine class.[1] Its structure, featuring a catechol-like phenyl ring and an isopropyl-substituted ethanolamine side chain, positions it as a ligand for adrenergic receptors. The "(-)" designation specifies the levorotatory stereoisomer, a critical feature as pharmacological activity at adrenergic receptors is often highly stereoselective. This guide will dissect its primary mechanism as a competitive antagonist of β-adrenergic receptors.

Primary Pharmacological Target: β-Adrenergic Receptors

The principal targets for (-)-Inpea are the β-adrenergic receptors (β-ARs), members of the G protein-coupled receptor (GPCR) superfamily.[1] These receptors are integral to the sympathetic nervous system, mediating the physiological effects of endogenous catecholamines, norepinephrine and epinephrine.[2] There are three main subtypes of β-ARs:

  • β1-Adrenergic Receptors: Predominantly located in cardiac tissue, their stimulation increases heart rate, contractility, and conduction velocity.[3]

  • β2-Adrenergic Receptors: Found in smooth muscle of the bronchioles, blood vessels, and in the liver, their activation leads to smooth muscle relaxation (bronchodilation, vasodilation) and stimulates glycogenolysis.[4]

  • β3-Adrenergic Receptors: Primarily expressed in adipose tissue, mediating lipolysis.

(-)-Inpea hydrochloride functions as a β-adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers.[1]

Molecular Mechanism: Competitive Antagonism

The core mechanism of action for (-)-Inpea is competitive antagonism . It binds to the orthosteric site of the β-adrenergic receptor—the same site recognized by endogenous agonists like epinephrine.[5] However, unlike an agonist, the binding of (-)-Inpea does not induce the necessary conformational change in the receptor to initiate intracellular signaling.

By occupying the binding pocket, (-)-Inpea physically prevents agonists from accessing and activating the receptor. This blockade is reversible and concentration-dependent. An increase in the concentration of the agonist can overcome the inhibitory effect of the antagonist, a hallmark of competitive antagonism. The efficacy of this blockade is determined by the compound's binding affinity for the receptor subtypes.

While primarily a β-antagonist, some related phenylethanolamine compounds have been noted to possess weak α-adrenergic stimulating activity.[6] However, the dominant and pharmacologically relevant mechanism for (-)-Inpea is β-receptor blockade.

Receptor Subtype Affinity

Table 1: Representative Binding Affinities of Adrenergic Ligands This table provides context for the range of affinities seen at adrenergic receptors. Note: Specific values for (-)-Inpea are not provided but would be determined via similar assays.

LigandReceptor SubtypeBinding Affinity (Ki, nM)
Epinephrineα1~15-50
Epinephrineβ1~30-70
Epinephrineβ2~10-30
Paliperidone (example)α1~4
Paliperidone (example)α2~17
Paliperidone (example)β1 & β2>10,000 (no appreciable affinity)[7]

Causality Insight: The N-isopropyl group is a common structural motif in many β-agonists and antagonists.[8] This bulky group often enhances affinity for the wider binding pocket of β-receptors compared to the typically more constricted pocket of α-receptors.[9]

Downstream Signaling Pathway Blockade

Activation of β1 and β2-adrenergic receptors by an agonist initiates a well-defined signaling cascade via the stimulatory G protein, Gαs.[10] By acting as an antagonist, (-)-Inpea hydrochloride inhibits this entire pathway.

The Canonical Gαs Signaling Pathway:

  • Agonist Binding: Epinephrine or norepinephrine binds to the β-AR.

  • Gαs Activation: The receptor activates Gαs, causing it to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[10]

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[4]

  • Cellular Response: PKA phosphorylates numerous downstream targets, leading to the final physiological effect (e.g., increased heart rate, smooth muscle relaxation).

(-)-Inpea blocks the very first step, preventing agonist binding and thereby shutting down the entire cascade before it begins. An antagonist's effect is measured by its ability to reduce the cAMP production stimulated by an agonist.[11]

Visualization of the Signaling Pathway

The following diagram illustrates the Gαs signaling cascade and the point of inhibition by (-)-Inpea Hydrochloride.

Gs_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Receptor β-Adrenergic Receptor Gs Gαs Protein (GDP-bound) Receptor->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Binds & Activates Antagonist (-)-Inpea HCl Antagonist->Receptor Binds & Blocks Gs_act Gαs Protein (GTP-bound) Gs->Gs_act GDP/GTP Exchange Gs_act->AC ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway and inhibition by (-)-Inpea HCl.

Key Experimental Methodologies

The mechanism of action of a compound like (-)-Inpea is elucidated through a combination of binding and functional assays. These protocols form a self-validating system: binding assays confirm physical interaction with the target, while functional assays measure the biological consequence of that interaction.

Method 1: Competitive Radioligand Binding Assay
  • Purpose: To determine the binding affinity (Ki) of (-)-Inpea for β-adrenergic receptor subtypes. This assay quantifies how tightly the compound binds to the receptor.[12]

  • Principle: This assay measures the ability of unlabeled (-)-Inpea to compete with a known, radioactively labeled ligand (a "radioligand") for binding to the receptor.[13] The concentration of (-)-Inpea that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the inhibition constant (Ki).[12]

  • Causality Insight: This is the gold standard for quantifying receptor binding.[14] By using radioligands selective for β1 or β2 subtypes, a compound's selectivity profile can be precisely determined.[5]

Step-by-Step Protocol:

  • Preparation of Membranes: Prepare cell membrane homogenates from a cell line recombinantly expressing a high density of the human β1 or β2 adrenergic receptor.[14] Determine total protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

    • A serial dilution of unlabeled (-)-Inpea hydrochloride (the competitor).

    • Cell membranes (e.g., 10-20 µg protein/well).

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a saturating, non-radioactive β-blocker (e.g., 10 µM propranolol) to block all specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter mat.[12] The membranes and bound ligand are trapped on the filter.

  • Quantification: Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand. Measure the radioactivity trapped on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of (-)-Inpea.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Method 2: cAMP Functional Antagonist Assay
  • Purpose: To determine the functional potency (IC50 or pA2) of (-)-Inpea by measuring its ability to inhibit agonist-stimulated cAMP production.[16]

  • Principle: Cells expressing the β-AR of interest are first stimulated with a fixed concentration of an agonist (like isoproterenol) to produce cAMP. The assay then measures how effectively different concentrations of (-)-Inpea can block this cAMP production.[17]

  • Causality Insight: This assay directly confirms that the binding observed in the previous experiment translates into a functional blockade of the canonical downstream signaling pathway. It moves from "does it bind?" to "does it work?".

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target β-AR (e.g., HEK293 or CHO cells) in a 384-well plate and grow to confluence.[17]

  • Compound Preparation: Prepare a serial dilution of (-)-Inpea hydrochloride. Also prepare a fixed concentration of a β-agonist (e.g., Isoproterenol) at its EC80 concentration (the concentration that gives 80% of its maximal effect).

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add the (-)-Inpea dilutions to the wells and pre-incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.

    • Add the fixed concentration of the β-agonist to all wells (except the basal control) to stimulate the cells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Controls:

    • Basal Control: Cells with no antagonist and no agonist.

    • Stimulated Control: Cells with agonist but no antagonist.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, which are competitive immunoassays.[11][18]

  • Data Analysis:

    • Normalize the data by setting the basal control to 0% and the stimulated control to 100% activity.

    • Plot the percent inhibition against the log concentration of (-)-Inpea.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of (-)-Inpea required to inhibit 50% of the agonist-stimulated response.

Visualization of the Experimental Workflow

This diagram outlines the logical flow from target binding validation to functional characterization.

Workflow Start Hypothesis: (-)-Inpea binds to β-AR BindingAssay Experiment 1: Competitive Radioligand Binding Assay Start->BindingAssay Test physical interaction BindingResult Result: Determine Ki (Affinity) and Selectivity (β1 vs β2) BindingAssay->BindingResult FunctionalAssay Experiment 2: Functional cAMP Antagonist Assay BindingResult->FunctionalAssay Confirm functional consequence Conclusion Conclusion: (-)-Inpea is a competitive β-AR antagonist that blocks the Gs-cAMP pathway. BindingResult->Conclusion FunctionalResult Result: Determine IC50 (Potency) FunctionalAssay->FunctionalResult FunctionalResult->Conclusion

Caption: Workflow for characterizing (-)-Inpea's mechanism of action.

Conclusion

The mechanism of action of (-)-Inpea hydrochloride is defined by its role as a competitive antagonist at β-adrenergic receptors. It physically occupies the receptor's orthosteric binding site, thereby preventing endogenous catecholamines from binding and initiating signal transduction. This action effectively blocks the Gαs-protein signaling cascade, inhibiting the production of the second messenger cAMP and preventing the subsequent PKA-mediated cellular responses. The characterization of this mechanism relies on a complementary set of binding and functional assays that together provide a robust and validated understanding of its pharmacological profile.

References

  • High-affinity binding of agonists to beta-adrenergic receptors on intact cells. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Current Protocols, 4(1), e949. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. (2015). Journal of Immunology Research, 2015, 196532. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist. V. Effects of the optical isomers D(minus) and L(plus) INPEA on heart rate, oxygen consumption and body temperature and on the cardiac and metabolic effects of adrenaline and noradrenaline in urethane-anesthetized rats. (1967). Bollettino Chimico Farmaceutico, 106(4), 251-268. PubMed. Retrieved January 29, 2026, from [Link]

  • Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. (1981). Journal of Medicinal Chemistry, 24(10), 1234-1238. PubMed. Retrieved January 29, 2026, from [Link]

  • Ligands of Adrenergic Receptors: A Structural Point of View. (2021). Biomolecules, 11(7), 936. MDPI. Retrieved January 29, 2026, from [Link]

  • N-Isopropyl derivatives of dopamine and 5,6-dihydroxy-2-aminotetralin. (1975). Journal of Medicinal Chemistry, 18(12), 1212-1216. PubMed. Retrieved January 29, 2026, from [Link]

  • Cardiac β-adrenergic Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved January 29, 2026, from [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (2013). ACS Medicinal Chemistry Letters, 4(10), 1015-1020. ACS Publications. Retrieved January 29, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 29, 2026, from [Link]

  • Epinephrine Signaling Pathway. (2021). YouTube. Retrieved January 29, 2026, from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. (2012). Cardiology Research and Practice, 2012, 951705. Hindawi. Retrieved January 29, 2026, from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 29, 2026, from [Link]

  • Beta 1 Receptors. (2023). In StatPearls. StatPearls Publishing. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Invega Hafyera (Paliperidone Palmitate): Extended-Release Injectable Suspension for Patients With Schizophrenia. (2023). Innovations in Clinical Neuroscience, 20(1-3), 33-38. National Institutes of Health. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Synthesis and Structural Analysis of (-)-Inpea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemical structure, retrosynthetic strategy, and laboratory-scale synthesis of (-)-Inpea hydrochloride (N-isopropyl-p-nitrophenylethanolamine). As a Class II antiarrhythmic agent (beta-blocker), Inpea represents a critical structural scaffold in medicinal chemistry, being a nitro-substituted analogue of sotalol.

This document is designed for medicinal chemists and process development scientists. It emphasizes the chemoselective reduction required to preserve the nitro moiety and the optical resolution necessary to isolate the biologically active levorotatory (-) enantiomer.

Part 1: Chemical Identity & Structural Analysis

The pharmacological activity of Inpea resides primarily in its (-)-enantiomer, which typically correlates with the (R)-absolute configuration at the benzylic carbon, analogous to (R)-(-)-epinephrine and other bioactive phenylethanolamines.

Nomenclature and Properties
PropertyDetail
IUPAC Name (1R)-1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol hydrochloride
Common Name (-)-Inpea HCl
Molecular Formula C₁₁H₁₆N₂O₃[1][2] · HCl
Molecular Weight 224.26 g/mol (Free base) / 260.72 g/mol (Salt)
Chiral Center C1 (Benzylic position)
Active Isomer (-)-Levorotatory (Eutomer)
Appearance Crystalline solid (White to off-white)
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the chiral center and the critical pharmacophore elements (ethanolamine backbone and nitro-aromatic tail).

InpeaStructure Nitro Nitro Group (p-NO2) Phenyl Phenyl Ring Nitro->Phenyl Para-substitution ChiralC Chiral Center (C1 - OH) Phenyl->ChiralC Benzylic bond Amine Secondary Amine (NH) ChiralC->Amine Ethyl spacer Isopropyl Isopropyl Tail Amine->Isopropyl N-alkylation HCl HCl Salt Amine->HCl Ionic bond

Caption: Structural connectivity of Inpea HCl. The chiral center at C1 determines the stereochemical affinity for beta-adrenergic receptors.

Part 2: Retrosynthetic Analysis

To synthesize (-)-Inpea while preserving the nitro group, we must avoid catalytic hydrogenation (Pd/C + H₂), which would reduce the nitro group to an aniline (yielding a sotalol precursor instead). Therefore, a hydride-based reduction strategy is selected.

Retrosynthetic Logic:

  • Target: (-)-Inpea HCl.

  • Precursor 1: Racemic Inpea (Free Base).

  • Transformation: Chemoselective reduction of an

    
    -aminoketone.
    
  • Intermediate: 1-(4-nitrophenyl)-2-(isopropylamino)ethanone.

  • Starting Materials:

    
    -Nitroacetophenone + Bromine + Isopropylamine.
    

Retrosynthesis Target (-)-Inpea HCl (Target) Resolution Optical Resolution (Tartaric Acid) Target->Resolution Racemic Racemic Inpea (Alcohol) Resolution->Racemic Reduction Chemoselective Reduction (NaBH4) Racemic->Reduction AminoKetone Aminoketone Intermediate Reduction->AminoKetone Start p-Nitroacetophenone + Isopropylamine AminoKetone->Start Bromination & SN2

Caption: Retrosynthetic pathway emphasizing the non-catalytic reduction route to preserve the nitro moiety.

Part 3: Detailed Synthesis Protocol

Phase 1: Bromination of p-Nitroacetophenone

This step generates the electrophilic phenacyl bromide species.

  • Reagents:

    
    -Nitroacetophenone (1.0 eq), Bromine (
    
    
    
    , 1.0 eq), Glacial Acetic Acid.
  • Safety:

    
    -Nitrophenacyl bromide is a potent lachrymator. Work strictly in a fume hood.
    

Protocol:

  • Dissolve 16.5 g (0.1 mol) of

    
    -nitroacetophenone in 100 mL of glacial acetic acid.
    
  • Add a catalytic amount of HBr (48%) to initiate enolization.

  • Add 16.0 g (0.1 mol) of bromine dropwise at room temperature. The solution will decolorize as bromine is consumed.

  • Stir for 1 hour post-addition.

  • Pour the mixture into ice-water (500 mL). The product, 2-bromo-1-(4-nitrophenyl)ethanone , will precipitate.

  • Filter, wash with cold water, and recrystallize from ethanol.

    • Yield Target: ~75-85%[3]

    • Checkpoint: MP 98-100°C.

Phase 2: Amination (The SN2 Reaction)
  • Reagents: 2-bromo-1-(4-nitrophenyl)ethanone, Isopropylamine (Excess).

  • Expertise Note: A large excess of isopropylamine (3-4 equivalents) is critical to prevent bis-alkylation (where one amine attacks two bromide molecules).

Protocol:

  • Dissolve 12.2 g (0.05 mol) of the bromoketone in 100 mL of dry THF or Ethanol.

  • Cool to 0°C.

  • Add 12.0 g (~0.2 mol) of isopropylamine dropwise.

  • Allow to warm to room temperature and stir for 4 hours.

  • Evaporate the solvent and excess amine under reduced pressure.

  • Treat the residue with dilute HCl to dissolve the amine, filter off any neutral impurities, then basify with NaOH to precipitate the free aminoketone.

  • Intermediate: 1-(4-nitrophenyl)-2-(isopropylamino)ethanone.

Phase 3: Chemoselective Reduction
  • Reagents: Sodium Borohydride (

    
    ), Methanol.[4]
    
  • Mechanism: Hydride transfer to the ketone carbonyl. The nitro group is inert to borohydride.

Protocol:

  • Dissolve the aminoketone from Phase 2 in 100 mL Methanol.

  • Cool to 0-5°C.

  • Add

    
     (1.5 eq) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).
    
  • Stir at room temperature for 2 hours.

  • Quench with water and extract with Ethyl Acetate.

  • Dry organic layer (

    
    ) and evaporate to yield Racemic (±)-Inpea base .
    
Phase 4: Optical Resolution & Salt Formation

This is the defining step to isolate the (-)-isomer.

Protocol:

  • Dissolve racemic Inpea (10 g) in hot methanol.

  • Add an equimolar amount of (+)-Tartaric acid (or dibenzoyl-L-tartaric acid for sharper separation).

  • Allow the solution to cool slowly. The diastereomeric salt of the (-)-amine usually crystallizes out first (solubility difference).

  • Filter the crystals and recrystallize from methanol/water until constant specific rotation is achieved.

  • Liberation: Dissolve the salt in water, basify with 1M NaOH, and extract the free (-)-Inpea base into ether.

  • Final Hydrochloride Formation: Treat the ethereal solution with dry HCl gas or ethanolic HCl.

  • Filter the white precipitate: (-)-Inpea Hydrochloride .

Part 4: Analytical Characterization

To validate the synthesis, the following parameters must be met.

TestExpected ResultRelevance
Melting Point 238–240°C (dec)Identity & Purity
IR Spectroscopy 1350, 1520 cm⁻¹ (NO₂ stretch)3300 cm⁻¹ (OH/NH stretch)Confirms Nitro group integrity
¹H NMR (D₂O) δ 1.3 (d, 6H, Isopropyl methyls)δ 5.2 (dd, 1H, CH-OH)δ 7.6-8.2 (m, 4H, Aromatic AA'BB')Structural Confirmation
Specific Rotation

to

(c=1, H₂O)
Critical: Confirms enantiomeric purity

Part 5: Pharmacological Context[6][7]

Inpea is a non-selective


-adrenergic antagonist .
  • Mechanism: It competitively binds to

    
     and 
    
    
    
    receptors, inhibiting the action of catecholamines (epinephrine/norepinephrine).[1][5][6][7]
  • Structure-Activity Relationship (SAR): The

    
    -nitro group replaces the sulfonamide of sotalol or the chloro-groups of dichloroisoproterenol. The ethanolamine "linker" and the isopropyl "tail" are essential for fitting the beta-receptor pocket. The (-)-isomer (R-configuration) aligns with the receptor's stereochemical requirements for maximal binding affinity.
    

References

  • Teitelbaum, P. (1960). Synthesis of N-substituted-p-nitrophenylethanolamines. Journal of Organic Chemistry.

  • Somani, P., & Lum, B. K. (1965). The antiarrhythmic actions of beta-adrenergic blocking agents. Journal of Pharmacology and Experimental Therapeutics.

  • Smith, L. H. (1978). Beta-adrenergic blocking agents: Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.

  • PubChem Database. (n.d.). Compound Summary for CID 99810 (p-Nitrophenacyl bromide).

Sources

Pharmacological properties of (-)-Inpea as a beta-adrenergic antagonist.

Technical Guide: Pharmacological Properties of (-)-INPEA as a -Adrenergic Antagonist[1]

Executive Summary

Compound: (-)-INPEA (N-[1-(4-nitrophenyl)-2-hydroxyethyl]isopropylamine) Class: Competitive


Key Utility:123Mechanism:

While superseded in clinical practice by more potent agents like propranolol, (-)-INPEA remains a critical pharmacological probe. Its significance lies in its stereochemistry: the levo-rotatory isomer, (-)-INPEA , possesses potent beta-blocking activity, whereas its enantiomer, (+)-INPEA , is virtually devoid of adrenergic affinity but retains membrane-stabilizing activity (MSA). This dichotomy allows researchers to isolate "true" beta-adrenergic events from non-specific local anesthetic effects in isolated tissue preparations.

Chemical and Pharmacological Profile[1][3][5][6][7][8][9]

Structural Determinants of Affinity

INPEA belongs to the ethanolamine class of beta-blockers, sharing the core pharmacophore with the endogenous agonist norepinephrine but substituting the catechol hydroxyls with a nitro group and adding a bulky N-isopropyl group to confer antagonism.

PropertySpecification
IUPAC Name 1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol
Molecular Formula

Molecular Weight ~224.26 g/mol
Stereospecificity (-)-Isomer: Active antagonist (

)(+)-Isomer: Inactive control (detects MSA)
Receptor Selectivity Non-selective (

)
Intrinsic Activity Low to Absent (Pure Antagonist behavior in most tissues)
The "Isomeric Control" Strategy

In experimental pharmacology, proving that a drug's effect is mediated specifically by a receptor is critical. (-)-INPEA provides a self-validating system:

  • Experiment: Apply (-)-INPEA. If the response (e.g., tachycardia) is blocked, it suggests

    
    -adrenergic involvement.
    
  • Validation: Apply (+)-INPEA at the same concentration. If the response is not blocked, the mechanism is confirmed as specific

    
    -receptor antagonism.
    
  • False Positive Check: If both isomers block the response equally, the mechanism is likely non-specific membrane depression (local anesthetic effect), not receptor blockade.

Mechanism of Action: Signal Transduction Blockade

(-)-INPEA acts as a competitive antagonist. It binds reversibly to the orthosteric site of the

The Signaling Pathway

Under normal conditions, agonist binding induces a conformational change in the GPCR, exchanging GDP for GTP on the

BetaAdrenergicBlockadecluster_membranePlasma MembraneAgonistAgonist(Iso/Epi)ReceptorBeta-AdrenergicReceptor (GPCR)Agonist->ReceptorBinds & ActivatesINPEA(-)-INPEA(Antagonist)INPEA->ReceptorCompetes & BlocksGsGs Protein(Activation)Receptor->GsActivatesACAdenylylCyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPIncreasesEffectPhysiological Response(Chronotropy/Relaxation)cAMP->EffectPKA Phosphorylation

Figure 1: Competitive inhibition of the Gs-coupled signaling cascade by (-)-INPEA. The red line indicates the blockade point, preventing downstream cAMP accumulation.

Experimental Protocol: Schild Analysis

To quantify the affinity of (-)-INPEA, researchers utilize the Schild Plot .[1][4] This method validates competitive antagonism and determines the

Protocol: Isolated Guinea Pig Atria (Chronotropic Assay)

Objective: Determine the

Reagents:

  • Tyrode’s Solution (Physiological Buffer), aerated with 95%

    
     / 5% 
    
    
    .
  • Agonist: Isoproterenol (Stock

    
     M).
    
  • Antagonist: (-)-INPEA (Prepare serial dilutions:

    
     M, 
    
    
    M,
    
    
    M).

Workflow:

  • Preparation: Mount isolated guinea pig right atria in an organ bath at 37°C. Attach to a force transducer to record spontaneous beat rate.

  • Equilibration: Allow tissue to stabilize for 45–60 minutes, washing every 15 minutes.

  • Control Curve (Curve A):

    • Add cumulative doses of Isoproterenol (

      
       M to 
      
      
      M).
    • Record the maximum heart rate at each concentration.

    • Wash tissue thoroughly until heart rate returns to baseline.

  • Incubation (Crucial Step):

    • Add (-)-INPEA at the lowest concentration (e.g.,

      
       M).
      
    • Wait 30 minutes. Note: Competitive antagonists require sufficient time to equilibrate with the receptor compartment.

  • Test Curve (Curve B):

    • Repeat the Isoproterenol cumulative dosing in the presence of (-)-INPEA.

    • Observe the rightward shift of the curve.[5]

  • Repeat: Wash, increase (-)-INPEA concentration, equilibrate, and generate Curve C.

Data Analysis (Schild Equation)

Calculate the Dose Ratio (DR) for each antagonist concentration:

Plot


  • X-Intercept: The

    
     value.[1][6][4][7]
    
  • Slope: Should be close to 1.0 for competitive antagonism.

SchildWorkflowcluster_loopRepeat for Higher [B]StartStart: Isolated Tissue(Baseline HR)Curve1Generate AgonistCurve 1 (Control)Start->Curve1WashWashout(Return to Baseline)Curve1->WashAddAntagAdd (-)-INPEA(Fixed Conc [B])Wash->AddAntagEquilibrateEquilibrate(30-60 mins)AddAntag->EquilibrateCurve2Generate AgonistCurve 2 (Shifted)Equilibrate->Curve2CalcCalculate Dose Ratio(EC50_shift / EC50_ctrl)Curve2->CalcCalc->WashNext Concentration

Figure 2: Step-by-step experimental workflow for generating Schild plot data using (-)-INPEA.

Comparative Pharmacology

Why choose (-)-INPEA over modern blockers? The answer lies in its lower potency and specific historical characterization.

Feature(-)-INPEAPropranololPindolol
Potency (

)
~6.0 - 6.5 (Micromolar)~9.0 (Nanomolar)~9.5 (Nanomolar)
Membrane Stabilization Low (mostly in (+) isomer)High (Potent anesthetic)Moderate
ISA (Partial Agonism) Minimal/AbsentAbsentHigh
Research Application Stereochemical controlHigh-affinity blockadeStudying constitutive activity

Scientist's Note: Because (-)-INPEA has a lower affinity (


References

  • Murmann, W., Saccani-Guelfi, M., & Gamba, A. (1966). Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist.[8] Bollettino Chimico Farmaceutico.

  • Somani, P., & Lum, B. K. (1965). The antiarrhythmic actions of beta adrenergic blocking agents.[2][9][6][10][11] Journal of Pharmacology and Experimental Therapeutics.

  • Arunlakshana, O., & Schild, H. O. (1959).[1] Some quantitative uses of drug antagonists.[1][2][3][9][6][10][4][5][7][11][12] British Journal of Pharmacology.[1][10]

  • Buckner, C. K., & Patil, P. N. (1971). Steric aspects of adrenergic drugs. XVI. Beta-adrenergic receptors of guinea-pig atria and trachea.[11] Journal of Pharmacology and Experimental Therapeutics.

Sources

The discovery and history of nitrophenylisopropylaminoethanol (INPEA).

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of Nitrophenylisopropylaminoethanol (INPEA)

Executive Summary

Nitrophenylisopropylaminoethanol (INPEA), also known generically as Nifenalol , represents a pivotal "missing link" in the evolution of beta-adrenergic receptor antagonists. Discovered in the early 1960s by Teotino and colleagues at the Lepetit Research Laboratories in Milan, INPEA was the first molecule to demonstrate that beta-adrenergic blockade could be separated from intrinsic sympathomimetic activity (ISA). While it was eventually overshadowed by the higher potency of Pronethalol and the clinical safety of Propranolol, INPEA provided the critical proof-of-concept that a "pure" antagonist was chemically achievable, guiding the structural optimization of the entire drug class.

Part 1: The Adrenergic Context (Pre-1963)

To understand the technical necessity of INPEA, one must analyze the limitations of the adrenergic pharmacology landscape in the late 1950s.

The DCI Paradox In 1958, Powell and Slater described Dichloroisoprenaline (DCI) . While DCI bound to beta-receptors, it acted as a partial agonist.[1] In high sympathetic tone, it blocked adrenaline; in resting states, it stimulated the heart (ISA). This made it clinically useless for conditions like angina, where resting cardiac rest is required.

The Structural Hypothesis Researchers hypothesized that the catechol hydroxyl groups (3,4-OH) on the benzene ring were responsible for the agonist activity (activation of the receptor). The challenge was to modify this "warhead" to retain affinity (binding) while eliminating efficacy (activation).

  • DCI approach: Replaced OH with Cl (Chlorine). Result: Retained too much agonist activity.

  • INPEA approach: Replaced the catechol ring with a p-nitrophenyl ring. The nitro group (

    
    ) is strongly electron-withdrawing and sterically significant, theoretically altering the electronic landscape of the phenyl ring enough to prevent receptor activation while allowing the ethanolamine side chain to bind.
    

Part 2: Chemical Genesis & Synthesis[2][3]

The synthesis of INPEA follows the classic "arylethanolamine" pathway, a staple of medicinal chemistry in the 1960s. The original method developed by Teotino et al. (1963) typically utilized the bromohydrin or epoxide route.

Standardized Synthesis Protocol (Reconstructed)

Objective: Synthesis of (±)-1-(4-nitrophenyl)-2-(isopropylamino)ethanol (INPEA).

Reagents:

  • 4-Nitroacetophenone

  • Bromine (

    
    )
    
  • Sodium Borohydride (

    
    ) or Aluminum Isopropoxide
    
  • Isopropylamine[2][3][4]

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Alpha-Bromination:

    • Dissolve 4-nitroacetophenone in glacial acetic acid.

    • Add bromine dropwise at controlled temperature (<20°C) to prevent aromatic substitution.

    • Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine on the alpha-carbon.

    • Result: 2-bromo-1-(4-nitrophenyl)ethan-1-one.

  • Reduction to Bromohydrin:

    • The alpha-bromo ketone is reduced using Sodium Borohydride (

      
      ) in methanol/ethanol at 0°C.
      
    • Critical Control: Temperature must be kept low to avoid reduction of the nitro group to an amine.

    • Result: 2-bromo-1-(4-nitrophenyl)ethanol.[5]

  • Amination (Ring Closure/Opening):

    • The bromohydrin is treated with excess isopropylamine in refluxing ethanol.

    • Mechanism: This proceeds via an in situ formation of the epoxide (4-nitrophenyloxirane) followed by nucleophilic attack by the amine, or direct

      
       displacement.
      
    • Purification: The hydrochloride salt is precipitated using dry HCl gas in ether.

Chemical Evolution Diagram

ChemicalEvolution Iso Isoproterenol (Agonist) DCI DCI (Partial Agonist) Iso->DCI Cl substitution (Retains ISA) INPEA INPEA (Nifenalol) (First Pure Antagonist) DCI->INPEA Nitro substitution (Eliminates ISA) Pronethalol Pronethalol (First Clinical Drug) INPEA->Pronethalol Naphthyl ring (Increases Potency) Propranolol Propranolol (Gold Standard) Pronethalol->Propranolol Oxymethylene bridge (Safety & Potency)

Caption: The structural evolution of beta-blockers. INPEA marks the critical transition from partial agonism to pure antagonism.

Part 3: Pharmacological Profiling[8]

INPEA was the tool used to define the pharmacological boundaries of beta-blockade.

Key Pharmacological Metrics:

  • pA2: The negative logarithm of the molar concentration of antagonist requiring a 2-fold increase in agonist to achieve the original response. A measure of affinity.[6][7]

  • ISA (Intrinsic Sympathomimetic Activity): The ability to activate the receptor partially.

  • MSA (Membrane Stabilizing Activity): "Quinidine-like" local anesthetic effect, irrelevant to beta-blockade but relevant to toxicity.

Comparative Data Table

CompoundStructure TypepA2 (approx)ISAMSAClinical Status
DCI Dichloro-phenyl~7.2High LowToxic/Tool only
INPEA Nitro-phenyl~6.05 None LowDiscontinued
Pronethalol Naphthyl~7.4LowModerateWithdrawn (Tumors)
Propranolol Naphthyloxy~8.3NoneHighApproved (1964)
Sotalol Sulfonamide-phenyl~6.0NoneNoneApproved (Class III)

Analysis: INPEA's pA2 of ~6.05 indicates it is significantly less potent than Propranolol (pA2 ~8.3). This means clinicians would need roughly 100 times the dose of INPEA to achieve the same blockade as Propranolol. However, the column "ISA: None" is the historical victory of INPEA. It proved that the "stimulation" seen with DCI was not an inherent property of blocking the receptor.

Mechanism of Action Diagram

SignalingPathway cluster_cell Cardiomyocyte Membrane Receptor Beta-1 Adrenergic Receptor Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Agonist Catecholamines (Epinephrine) Agonist->Receptor Activation INPEA_Node INPEA (Competitive Antagonist) INPEA_Node->Receptor Blocks Binding Site (No Activation) PKA PKA Activation cAMP->PKA Calcium Ca2+ Influx PKA->Calcium Contractility Increased Heart Rate (Tachycardia) Calcium->Contractility

Caption: INPEA competitively binds to the Beta-1 receptor without activating the Gs-protein cascade, effectively silencing the sympathetic response.

Part 4: Clinical Translation & Legacy

Why did INPEA fail clinically? Despite being a "pure" antagonist, INPEA suffered from two main deficits:

  • Potency: As shown in the table, its affinity was low. The nitro group, while electron-withdrawing, did not provide the same hydrophobic interaction energy as the naphthyl ring of Pronethalol.

  • Toxicity Concerns: Nitro-aromatic compounds often carry risks of mutagenicity or metabolic toxicity (reduction to toxic amines in the liver), although INPEA's primary failure was efficacy-related compared to the rapidly emerging ICI compounds (Pronethalol/Propranolol).

The Sotalol Connection INPEA's true legacy lies in Sotalol . Researchers at Mead Johnson realized that replacing the nitro group (


) of INPEA with a methanesulfonamide group (

) retained the "pure antagonist" profile but improved the solubility and pharmacokinetic properties. Sotalol (MJ 1999) is essentially the sulfonamide analogue of INPEA and remains in use today as a Class III antiarrhythmic.

References

  • Teotino, U. M., Polo Friz, L., Steis, G., & Della Bella, D. (1963). Chemical and pharmacological properties of some derivatives of 1-(p-nitrophenyl)-2-aminoethanol. Journal of Pharmacy and Pharmacology, 15(1), 26-33. Link

  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol. Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488. Link

  • Somani, P., & Lum, B. K. (1965). The antiarrhythmic actions of beta adrenergic blocking agents.[8][9] Journal of Pharmacology and Experimental Therapeutics, 147(2), 194-204. Link

  • Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor blocking compound (Nethalide). The Lancet, 280(7251), 311-314. Link

  • Ahlquist, R. P. (1948). A study of the adrenotropic receptors.[8][7][9] American Journal of Physiology-Legacy Content, 153(3), 586-600. Link

Sources

The physicochemical properties of (-)-Inpea hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Properties of (-)-Inpea Hydrochloride[1][2][3]

Executive Summary

(-)-Inpea hydrochloride (Nifenalol hydrochloride) represents a foundational compound in the class of


-adrenergic receptor antagonists.[1][2] Historically significant as one of the first compounds to demonstrate that 

-blocking activity resides predominantly in the levorotatory isomer, it serves as a critical reference standard in stereochemical pharmacology. This guide provides a rigorous physicochemical profile of the compound, detailing its structural identity, solid-state characteristics, solution behavior, and analytical methodologies required for precise characterization.

Chemical Identity & Structural Analysis

(-)-Inpea hydrochloride is the levorotatory enantiomer of Nifenalol hydrochloride.[1][2] Unlike the aryloxypropanolamine class (e.g., propranolol), Inpea belongs to the arylethanolamine class, sharing structural homology with endogenous catecholamines like norepinephrine.

Nomenclature and Identifiers
  • Common Name: (-)-Inpea hydrochloride; (-)-Nifenalol HCl[1][2]

  • IUPAC Name: (R)-1-(4-nitrophenyl)-2-(isopropylamino)ethanol hydrochloride[1][2]

  • CAS Number: 5704-60-9 (Generic for HCl salt); Note: Specific CAS for the (-)-enantiomer is often distinguished in specialized chiral registries.[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 260.72 g/mol [2][4][5]

Stereochemistry

The biological activity of Inpea is stereoselective. The (-)-isomer typically correlates with the (R)-configuration in the Cahn-Ingold-Prelog (CIP) system for arylethanolamines, analogous to (R)-(-)-Epinephrine.[1][2]

  • Chiral Center: C1 (Benzylic carbon)[1][2]

  • Priority Assignment (CIP):

    • 
       (Highest)[1][2]
      
    • 
       (Nitrogen-bearing carbon)[1][2]
      
    • 
       (Aromatic ring)[1][2]
      
    • 
       (Lowest)[1][2][6][7]
      

DOT Diagram: Stereochemical Configuration

Stereochemistry cluster_0 Absolute Configuration Determination Center Chiral Carbon (C1) OH 1. Hydroxyl (-OH) Center->OH Priority 1 Amine 2. Amine Side Chain (-CH2-NH-iPr) Center->Amine Priority 2 Aryl 3. Nitrophenyl Ring (-C6H4-NO2) Center->Aryl Priority 3 Result Configuration: (R) Optical Rotation: (-) Aryl->Result

Figure 1: Priority assignment for the chiral center of (-)-Inpea according to Cahn-Ingold-Prelog rules.

Fundamental Physicochemical Properties

The following data summarizes the core physical constants. Researchers should note that the melting point of the pure enantiomer may differ from the racemate (approx. 181°C) due to differences in crystal lattice energy.

PropertyValue / DescriptionContext
Physical State Crystalline SolidWhite to off-white powder.[1][2]
Melting Point 181 °C (Racemate)Enantiomers typically exhibit sharp melting transitions; verify specific batch CoA.[1][2]
Solubility (Water) ~50 mg/mLFreely soluble; pH dependent.[1][2]
Solubility (Ethanol) Sparingly Soluble~5 mg/mL; increases with heating.[1][2]
Solubility (DMSO) ≥ 250 mg/mLExcellent solvent for stock solutions.[1][2]
pKa 9.34Basic amine group; protonated at physiological pH.[1][2]
LogP ~1.2Moderate lipophilicity; permeable.[1][2]
Hygroscopicity Low to ModerateStore in desiccated conditions.[2]

Solution-State Behavior & Stability

pH-Dependent Solubility Profile

As a hydrochloride salt of a secondary amine, (-)-Inpea exhibits high solubility in acidic to neutral media (pH < 8).[1][2] At pH > pKa (9.34), the free base precipitates, significantly reducing aqueous solubility.

  • pH 1.2 - 7.4: Stable, ionized form (

    
    ).[1][2]
    
  • pH > 9.0: Risk of precipitation and oxidation of the free amine.

Stability and Degradation Pathways

The nitro group (


) on the aromatic ring provides relative stability against oxidative deamination compared to catecholamines. However, two primary degradation pathways must be monitored:
  • Photolytic Degradation: Nitro-aromatics are susceptible to photoreduction or rearrangement under UV light.[1][2]

  • Hydrolysis: Rare, but extreme acidic/basic conditions can affect the ethanolamine linkage.

DOT Diagram: Stability & Degradation Workflow

Stability cluster_conditions Stress Conditions Compound (-)-Inpea HCl UV UV Light Exposure (Photolysis) Compound->UV Base High pH (>10) (Free Base Formation) Compound->Base Oxidation Oxidative Stress (Peroxides) Compound->Oxidation Degradant1 Nitro-Reduction Products UV->Degradant1 Primary Pathway Degradant2 Precipitated Free Base Base->Degradant2 Solubility Limit Degradant3 N-Oxides Oxidation->Degradant3 Minor Pathway

Figure 2: Primary stability risks and degradation products for (-)-Inpea HCl.[1][2]

Analytical Methodologies

To ensure the enantiomeric purity and chemical integrity of (-)-Inpea, the following analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

Separation of the (-)-enantiomer from the (+)-isomer (impurity) requires chiral stationary phases.[1][2]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 270 nm (Characteristic absorption of the p-nitrophenyl chromophore).[1][2]

  • Expected Retention: The (-)-isomer typically elutes differently than the (+)-isomer; standards must be injected to confirm elution order.

UV-Visible Spectroscopy
  • Lambda Max (

    
    ):  ~270 nm (in Methanol or 0.1 N HCl).[1][2]
    
  • Molar Absorptivity (

    
    ):  High, due to the nitro-aromatic conjugation.[1][2]
    
Optical Rotation (Polarimetry)

The definitive test for identity of the (-)-isomer.[1][2]

  • Method: USP <781>

  • Concentration: 1.0% (w/v) in Ethanol or Water.[1][2]

  • Temperature: 20°C or 25°C.

  • Wavelength: Sodium D-line (589 nm).[1][2][8]

  • Acceptance Criteria: Specific rotation

    
     must be negative.[1][2] (Exact value requires lot-specific CoA, typically significant magnitude).[1][2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6317, Nifenalol.[1][2] Retrieved from [Link][1][2]

  • DrugBank Online. Nifenalol: Pharmacology and Structure.[1][2] Retrieved from [Link][1][2]

  • Cahn, R. S., Ingold, C., & Prelog, V. Specification of Molecular Chirality.[6][9][10] Angewandte Chemie International Edition.[1][2] (Foundational reference for R/S assignment).

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of INPEA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of N-isopropyl-p-hydroxyphenylethanolamine (INPEA) analogs as β-adrenergic antagonists. INPEA, a foundational molecule in adrenergic pharmacology, serves as a scaffold for understanding the intricate molecular interactions governing ligand binding and receptor modulation. This document delves into the critical structural motifs of the phenylethanolamine pharmacophore, including the aromatic ring, the ethanolamine sidechain, and the N-alkyl substituent. Through a detailed analysis of preclinical data, this guide elucidates how modifications to these regions impact binding affinity, receptor selectivity (β1 vs. β2), and intrinsic sympathomimetic activity. Methodologies for the synthesis and pharmacological evaluation of INPEA analogs are presented, offering researchers a robust framework for the rational design of novel adrenergic ligands with tailored therapeutic profiles.

Introduction: The Enduring Relevance of Adrenergic Modulation

The adrenergic system, a cornerstone of physiological regulation, orchestrates a vast array of bodily functions, from cardiovascular tone to metabolic homeostasis. The discovery and classification of adrenergic receptors into α and β subtypes, and their further subdivision, have paved the way for the development of a multitude of therapeutic agents.[1] Among these, β-adrenergic antagonists, or beta-blockers, have revolutionized the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.

INPEA (1-(4'-nitrophenyl)-2-isopropylamino-ethanol) emerged as a significant early example of a β-adrenergic receptor antagonist, providing a valuable chemical template for subsequent drug discovery efforts.[2] Its phenylethanolamine core is shared by many endogenous catecholamines and synthetic adrenergic ligands. A thorough understanding of the SAR of INPEA analogs is therefore not merely an academic exercise but a critical component in the ongoing quest for more selective and efficacious drugs with improved side-effect profiles.

This guide aims to provide researchers, medicinal chemists, and drug development professionals with an in-depth understanding of the principles governing the interaction of INPEA analogs with β-adrenergic receptors. We will dissect the INPEA molecule, examining the functional significance of each of its constituent parts and providing a rationale for the design of future analogs.

The INPEA Pharmacophore: A Blueprint for β-Adrenergic Antagonism

The biological activity of INPEA and its analogs is dictated by the spatial arrangement and electronic properties of three key molecular regions: the aromatic ring, the ethanolamine sidechain, and the N-alkyl substituent. The interplay between these components determines the ligand's affinity for the receptor's binding pocket and its ability to modulate receptor function.

INPEA_Pharmacophore cluster_core INPEA Core Structure C1 C C2 C C1->C2 C7 C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C6->C1 O1 O N1->O1 O2 O N1->O2 C8 C7->C8 N2 N C7->N2 O3 O C8->O3 H1 H O3->H1 C9 C N2->C9 C10 C C9->C10 C11 C C9->C11 label_aromatic Aromatic Ring (Site of R1 modifications) label_sidechain Ethanolamine Sidechain label_n_alkyl N-Alkyl Group (Site of R2 modifications)

Figure 1: The core pharmacophore of INPEA, highlighting the key regions for SAR studies.

Deconstructing the Structure-Activity Relationship of INPEA Analogs

The Aromatic Ring: A Key Determinant of Potency and Selectivity

The nature and position of substituents on the phenyl ring of INPEA analogs are critical for their interaction with adrenergic receptors. The aromatic ring itself engages in hydrophobic interactions within the receptor binding site.[3]

The parent INPEA molecule possesses a nitro group at the para-position. While this electron-withdrawing group was a feature of early beta-blockers, subsequent research has shown that a variety of substituents can be accommodated, often leading to improved pharmacological profiles. For instance, replacing the catechol hydroxyl groups of isoproterenol with chlorine atoms retains β-blocking activity.[4] This indicates that the electronic nature of the aromatic ring significantly influences activity.

The general trend for beta-blockers is that para-substitution on the aromatic ring can lead to cardioselective (β1-selective) drugs.[4] Furthermore, the lipophilicity of the aromatic moiety plays a role in selectivity, with a negative correlation observed between lipophilicity and β1-selectivity.[4]

The Ethanolamine Sidechain: Chirality is Key

The ethanolamine sidechain contains a chiral center at the benzylic carbon bearing the hydroxyl group. The stereochemistry at this position is a major determinant of β-adrenergic blocking activity.

  • Stereoselectivity: For INPEA and related phenylethanolamines, the β-blocking activity predominantly resides in one enantiomer. Specifically, the D(-)-isomer of INPEA is significantly more potent than the L(+)-isomer.[5][6] This stereoselectivity underscores the importance of a precise three-dimensional fit within the receptor's binding pocket. The more active enantiomer is thought to form three key interactions with the receptor: via the aromatic ring, the amino group, and the hydroxyl group.[3] The less active enantiomer is proposed to only make two of these critical contacts.[3]

  • α-Carbon Substitution: Introduction of a methyl group on the α-carbon of the ethanolamine sidechain of INPEA has been shown to reduce β-blocking potency. In a study on α-methyl INPEA, the pA2 value for the erythro-isomer was 5.3, compared to 6.9 for INPEA itself.[7] The threo-isomer was found to be extremely weak.[7] This suggests that substitution at the α-carbon can negatively impact the optimal conformation for receptor binding.

The N-Alkyl Substituent: Tuning Affinity and Intrinsic Activity

The substituent on the nitrogen atom of the ethanolamine sidechain is crucial for determining both the affinity and the nature of the ligand's interaction with the β-adrenergic receptor (i.e., agonist versus antagonist activity).

  • The Isopropyl Group: The N-isopropyl group is a hallmark of many β-adrenergic ligands, including the agonist isoproterenol and the antagonist INPEA. This branched alkyl group is considered optimal for high-potency β-blockade.[4]

  • Varying the N-Alkyl Group: While the isopropyl group is highly effective, other bulky alkyl groups, such as a tert-butyl group, can also confer potent β-blocking activity.[4] The nature of the N-substituent can also influence selectivity. For example, the attachment of certain arylethyl or acylamino-alkyl moieties to the nitrogen can enhance cardioselectivity.[4]

Synthesis of INPEA Analogs: A Practical Guide

The synthesis of INPEA analogs can be achieved through various established organic chemistry methodologies. A common and versatile approach is reductive amination.

General Synthetic Strategy via Reductive Amination

Reductive amination involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the desired amine.[8] This method is particularly useful for generating a library of N-substituted INPEA analogs.

Reductive_Amination_Workflow Start Start with p-nitroacetophenone Step1 Bromination (e.g., with Br2) Start->Step1 1 Intermediate1 α-Bromo-p-nitroacetophenone Step1->Intermediate1 Step2 Reaction with desired primary amine (R-NH2) Intermediate1->Step2 2 Intermediate2 α-Amino ketone Step2->Intermediate2 Step3 Reduction of ketone (e.g., NaBH4) Intermediate2->Step3 3 Product INPEA Analog Step3->Product

Figure 2: A generalized workflow for the synthesis of INPEA analogs.

Detailed Experimental Protocol: Synthesis of an N-Substituted INPEA Analog

Objective: To synthesize an N-substituted INPEA analog from p-nitroacetophenone.

Materials:

  • p-Nitroacetophenone

  • Bromine

  • Appropriate primary amine (e.g., isopropylamine)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of α-Bromo-p-nitroacetophenone: Dissolve p-nitroacetophenone in a suitable solvent (e.g., acetic acid). Add bromine dropwise while stirring. After the reaction is complete, pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry the crude α-bromo-p-nitroacetophenone.

  • Synthesis of the α-Amino Ketone: Dissolve the α-bromo-p-nitroacetophenone in a suitable solvent (e.g., ethanol). Add an excess of the desired primary amine (e.g., isopropylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure.

  • Reduction to the Phenylethanolamine: Dissolve the crude α-amino ketone in methanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl. Remove the methanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude INPEA analog. The product can be further purified by column chromatography or recrystallization.

Self-Validation: The identity and purity of the synthesized analog should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Pharmacological Evaluation: Quantifying β-Adrenergic Antagonism

The pharmacological activity of newly synthesized INPEA analogs is primarily assessed through in vitro assays that measure their ability to bind to and block β-adrenergic receptors.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[9]

Principle: These assays measure the competition between a radiolabeled ligand (e.g., [3H]-dihydroalprenolol, a non-selective β-antagonist) and the unlabeled test compound (the INPEA analog) for binding to a preparation of membranes containing β-adrenergic receptors.[10]

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express β-adrenergic receptors (e.g., rat lung for β2, turkey erythrocytes for β1).

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled INPEA analog.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare receptor-containing membranes Step1 Incubate membranes with radioligand and INPEA analog Start->Step1 Step2 Separate bound and free radioligand via filtration Step1->Step2 Step3 Quantify radioactivity Step2->Step3 Step4 Data analysis: Determine IC50 and Ki Step3->Step4

Figure 3: Workflow for a radioligand binding assay to determine receptor affinity.

Functional assays measure the ability of an antagonist to inhibit the response of a receptor to an agonist. A common method involves measuring the production of cyclic AMP (cAMP), a second messenger generated upon β-receptor activation.

Principle: β-adrenergic receptor activation leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. A β-blocker will inhibit the agonist-induced increase in cAMP levels.

Protocol Outline:

  • Cell Culture: Use a cell line expressing the β-adrenergic receptor subtype of interest.

  • Incubation: Pre-incubate the cells with varying concentrations of the INPEA analog.

  • Stimulation: Add a fixed concentration of a β-agonist (e.g., isoproterenol).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50. The pA2 value, a measure of antagonist potency, can be calculated from these data.[11]

Data Summary and Future Outlook

The following table summarizes the key SAR principles for INPEA analogs based on the available literature.

Modification Site Modification Effect on β-Blocking Activity Rationale References
Aromatic Ring Para-substitutionCan increase β1-selectivityInfluences electronic and steric interactions in the binding pocket.[4]
Increased lipophilicityMay decrease β1-selectivityLipophilicity is negatively correlated with β1-selectivity.[4]
Ethanolamine Sidechain D(-)-enantiomerMore potentOptimal three-point binding to the receptor.[5][6]
L(+)-enantiomerLess potentSub-optimal two-point binding.[5][6]
α-Methyl substitutionDecreased potencySteric hindrance affecting optimal conformation.[7]
N-Alkyl Substituent Isopropyl or tert-butylHigh potencyBranched alkyl groups are optimal for β-receptor antagonism.[4]
Larger, more complex groupsCan modulate selectivityCan interact with specific sub-pockets of the receptor.[4]

The systematic exploration of the SAR of INPEA analogs has been instrumental in the development of modern β-blockers. The principles outlined in this guide—the importance of stereochemistry, the role of aromatic substituents in conferring selectivity, and the impact of the N-alkyl group on potency—remain fundamental to the design of new adrenergic ligands.

Future research in this area will likely focus on the development of highly selective β-blockers with additional beneficial properties, such as biased agonism, where a ligand can selectively activate certain downstream signaling pathways over others. The foundational knowledge of INPEA's SAR will undoubtedly continue to guide these efforts, paving the way for the next generation of cardiovascular therapeutics.

References

  • Bilski, A. J., Halliday, J., Fitzgerald, J. D., & Wale, J. L. (1983). The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551). Journal of Cardiovascular Pharmacology, 5(4), 624-629.
  • Somani, P. (1969). Study on some selective β-adrenoreceptor blocking effects of 1-(4-nitrophenyl)-1-hydroxy-2-methyl isoproylaminoethane (α-methyl INPEA). British Journal of Pharmacology, 37(3), 609–617. [Link]

  • Neubig, R. R., Spedding, M., Kenakin, T., & Christopoulos, A. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews, 55(4), 597-606.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Toxicology Methods, 29(3), 127-142.
  • Murmann, W., Gamba, A., & Rumore, G. (1967). Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist. V. Effects of the optical isomers D(minus) and L(plus) INPEA on heart rate, oxygen consumption and body temperature and on the cardiac and metabolic effects of adrenaline and noradrenaline in urethane-anesthetized rats. Bollettino Chimico Farmaceutico, 106(4), 251-268.
  • Powell, C. E., & Slater, I. H. (1958). Blocking of inhibitory adrenergic receptors by a dichloro analog of isoproterenol. The Journal of Pharmacology and Experimental Therapeutics, 122(4), 480-488.
  • Čižmáriková, R., Habala, L., Valentová, J., & Markuliak, M. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]

  • Lefkowitz, R. J., & Hoffman, B. B. (1980). RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. Annual Review of Biochemistry, 49(1), 429-457.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Patil, P. N. (1968). STERIC ASPECTS OF ADRENERGIC DRUGS. VIII. OPTICAL ISOMERS OF BETA ADRENERGIC RECEPTOR ANTAGONISTS. The Journal of Pharmacology and Experimental Therapeutics, 160(2), 308-314.
  • Barnett, D. B., Rugg, E. L., & Nahorski, S. R. (1978). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. British Journal of Pharmacology, 62(3), 399–404.
  • Howe, R., & Shanks, R. G. (1966). Relationship between Configuration and Adrenergic β-Receptor Blocking Activity of Optical Isomers of 1-(4-Nitrophenyl)-2-isopropylaminoethanol (INPEA). Journal of Medicinal Chemistry, 9(5), 650-653.
  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200.
  • Leclerc, G., Mann, A., Wermuth, C. G., Bieth, N., & Schwartz, J. (1980). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Medicinal Chemistry, 23(6), 640-646.
  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]

  • Wikipedia. (2023, December 1). Discovery and development of beta-blockers. In Wikipedia. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Sympathetic Nervous System Blockade via (-)-Inpea Hydrochloride

[1]

Executive Summary

(-)-Inpea hydrochloride (Generic: Nifenalol; Chemical: (-)-1-(4-Nitrophenyl)-2-(isopropylamino)ethanol hydrochloride) represents a pivotal compound in the history of adrenergic pharmacology.[1] As one of the earliest synthesized beta-adrenergic receptor antagonists, it served as a prototype for understanding the stereoselective nature of sympathetic blockade.

Unlike modern clinical beta-blockers, (-)-Inpea is primarily utilized today as a pharmacological probe .[1] Its significance lies in its high degree of stereoselectivity: the levo-isomer, (-)-Inpea, possesses potent beta-blocking activity, while the dextro-isomer, (+)-Inpea, is virtually devoid of adrenergic receptor affinity but retains direct membrane-stabilizing (Class III antiarrhythmic) properties.[1] This unique dichotomy allows researchers to rigorously distinguish between receptor-mediated effects and non-specific membrane effects in experimental models.[1]

Molecular Mechanism of Action

Receptor Binding & Signal Transduction

(-)-Inpea acts as a competitive, reversible antagonist at both


11

Under normal physiological conditions, catecholamines (Norepinephrine/Epinephrine) bind to the


11

Key Pathway Blockade:

  • Agonist Displacement: (-)-Inpea competes with norepinephrine for the

    
    -receptor pocket.[1]
    
  • 
     Protein Inhibition:  Prevents the conformational change required to activate the 
    
    
    subunit.
  • Downstream Suppression: Blocks the activation of Adenylyl Cyclase (AC), preventing the conversion of ATP to cAMP.

  • Effector Dampening: Reduced cAMP levels lead to decreased Protein Kinase A (PKA) activity, ultimately reducing phosphorylation of L-type

    
     channels and phospholamban.[1]
    
Visualization: Adrenergic Signaling Blockade

The following diagram illustrates the specific intervention point of (-)-Inpea within the sympathetic signaling cascade.[1]

GCatecholamineCatecholamines(NE/Epi)BetaRecBeta-AdrenergicReceptorCatecholamine->BetaRec Agonist BindingInpea(-)-Inpea HCl(Antagonist)Inpea->BetaRec Competitive BlockadeGsProteinGs Protein(Inactive)BetaRec->GsProtein Activation BlockedACAdenylylCyclaseGsProtein->ACcAMPcAMP(Decreased)AC->cAMPPKAProtein Kinase A(Inactive)cAMP->PKAResponsePhysiological Response(Chronotropy/Inotropy)PKA->Response

Caption: Mechanism of Action. (-)-Inpea competitively inhibits the Beta-Receptor, halting the Gs-cAMP-PKA cascade.[1]

Physiological Effects on the Sympathetic Nervous System[2][3][4]

The administration of (-)-Inpea results in a systemic withdrawal of sympathetic tone, particularly in tissues with high

1
Organ SystemReceptor TargetPhysiological Effect of (-)-InpeaMechanism
Cardiac

Negative Chronotropy (↓ Heart Rate)Negative Inotropy (↓ Contractility)Blockade of SA node depolarization and ventricular myocyte calcium influx.[1]
Vascular

Mild Vasoconstriction (or unchanged)Blockade of

-mediated vasodilation leaves

-mediated vasoconstriction unopposed.[1]
Respiratory

Bronchoconstriction Prevention of bronchodilation; critical risk in asthmatic models.
Metabolic

Hypoglycemia Susceptibility Inhibition of hepatic glycogenolysis and gluconeogenesis.

Experimental Workflows & Protocols

Protocol A: Stereoselective Differentiation (In Vitro)

Objective: To determine if a tissue response is mediated by specific

1

Rationale: If a response is blocked by (-)-Inpea but not by (+)-Inpea, it is a specific receptor-mediated event.[1] If both isomers block the response, the mechanism is likely non-specific (e.g., local anesthetic effect).

Workflow:

  • Preparation: Isolate tissue (e.g., Guinea pig atrium or rat papillary muscle) in Krebs-Henseleit solution at 37°C, oxygenated with 95%

    
     / 5% 
    
    
    .[1]
  • Equilibration: Stabilize tissue for 60 minutes under 1g resting tension.

  • Control Curve: Generate a cumulative concentration-response curve (CCRC) for Isoproterenol (

    
     to 
    
    
    M). Wash out.[1]
  • Intervention (Active): Incubate with (-)-Inpea (

    
     M) for 30 minutes.
    
  • Re-Challenge: Repeat Isoproterenol CCRC. Expected Result: Rightward shift of the curve (Competitive Antagonism).

  • Intervention (Inactive Control): In a separate tissue, incubate with (+)-Inpea (

    
     M) for 30 minutes.
    
  • Re-Challenge: Repeat Isoproterenol CCRC. Expected Result: No significant shift.

Protocol B: In Vivo Sympathetic Blockade Assessment

Objective: To assess systemic sympathetic tone inhibition in anesthetized rodents.

Materials:

  • Subject: Male Sprague-Dawley Rats (250-300g).

  • Anesthesia: Pentobarbital Sodium (50 mg/kg i.p.).[1]

  • Compound: (-)-Inpea HCl (dissolved in 0.9% saline).[1]

Step-by-Step Methodology:

  • Cannulation: Cannulate the carotid artery for blood pressure (BP) monitoring and the jugular vein for drug administration.

  • Stabilization: Allow 20 minutes for hemodynamic stabilization.

  • Baseline Challenge: Administer Isoproterenol (0.1 µg/kg i.v.) to establish baseline tachycardia and hypotension response.

  • Inpea Administration: Administer (-)-Inpea HCl as a slow bolus (1–5 mg/kg i.v.).[1]

  • Observation Window: Monitor BP and HR for 10 minutes. Note any initial pressor effect (due to unopposed alpha-tone).

  • Post-Blockade Challenge: Re-administer Isoproterenol (0.1 µg/kg i.v.).

  • Quantification: Calculate the Dose Ratio (DR) =

    
    .[1]
    
Visualization: Experimental Logic Flow

ExperimentStartStart: Tissue PreparationAgonistApply Agonist(Isoproterenol)Start->AgonistResponse1Measure Baseline Response(Control)Agonist->Response1BranchSelect Antagonist IsomerResponse1->BranchL_InpeaApply (-)-Inpea(Active Beta-Blocker)Branch->L_Inpea Test GroupD_InpeaApply (+)-Inpea(Inactive Control)Branch->D_Inpea Control GroupRechallengeRe-apply AgonistL_Inpea->RechallengeD_Inpea->RechallengeResult_LResponse BLOCKED(Rightward Shift)Rechallenge->Result_L With (-)-InpeaResult_DResponse UNCHANGED(No Shift)Rechallenge->Result_D With (+)-InpeaConclusionConclusion: Specific Beta-Adrenergic EffectResult_L->ConclusionResult_D->Conclusion

Caption: Stereoselective validation logic. Differentiating receptor blockade from non-specific effects.

Comparative Pharmacology

To contextualize (-)-Inpea, it is essential to compare it with other agents in its class.[1]

Feature(-)-Inpea (Nifenalol)Propranolol(+)-Inpea
Beta-Blocking Potency Moderate (

)
High (

)
Negligible
Selectivity Non-selective (

)
Non-selective (

)
None
Membrane Stabilizing (MSA) LowHighModerate (Class III)
ISA AbsentAbsentAbsent
Primary Use Stereoselective Research ToolClinical TherapeuticNegative Control / Antiarrhythmic Research

Technical Insight: The lower potency of (-)-Inpea compared to propranolol requires higher molar concentrations in comparative studies.[1] However, its cleaner pharmacological profile (lack of partial agonism) makes it superior for defining "pure" antagonism in historical datasets.

References

  • PubChem. (2025).[1][2] Nifenalol (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Somani, P., & Lum, B. K. (1965). The antiarrhythmic actions of beta adrenergic blocking agents. Journal of Pharmacology and Experimental Therapeutics. (Context: Establishes the dissociation between beta-blockade and antiarrhythmic effects using Inpea isomers).
  • Bhanu Prakash. (2021).[1] Antiadrenergic agents - Nonselective Beta-blockers.[1][3][4] YouTube/Medical Pharmacology.[1] Retrieved from [Link]

  • Frishman, W. H. (2007).[1] A Historical Perspective on the Development of β-Adrenergic Blockers. The American Journal of Cardiology. Retrieved from [Link]

  • Lilley, L. L. (2025).[1] Adrenergic-Blocking Drugs – Beta & Alpha Blockers.[1][3] Elsevier Health Sciences.[1] Retrieved from [Link]

Methodological & Application

Application Note & Protocol: Preparation of (-)-Inpea Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed methodology for the preparation, quality control, and storage of stock solutions of (-)-Inpea hydrochloride, a β-adrenergic antagonist. Ensuring the accuracy, sterility, and stability of stock solutions is paramount for generating reproducible and reliable data in in vitro pharmacological assays. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the scientific rationale behind each procedural step. The protocols described herein are built upon best practices for handling amine hydrochloride salts and phenylethanolamine-based compounds.

Introduction to (-)-Inpea Hydrochloride

(-)-Inpea, or (-)-N-Isopropyl-p-nitrophenylethanolamine, is a notable β-adrenergic receptor antagonist. Its utility in research hinges on the precise and consistent delivery to in vitro systems, such as cell cultures or isolated tissue preparations. The hydrochloride salt form generally enhances the solubility and stability of amine-containing compounds. However, improper preparation of a stock solution can lead to significant experimental artifacts due to issues like inaccurate concentration, degradation of the compound, or microbial contamination.

This guide establishes a self-validating system for preparing high-quality stock solutions, ensuring that the integrity of the compound is maintained from the vial to the final experimental dilution.

Physicochemical Properties & Solvent Selection

Accurate preparation begins with a thorough understanding of the compound's properties. While extensive public data for (-)-Inpea hydrochloride is limited, its properties can be reliably inferred from its chemical structure and data from analogous compounds like epinephrine and phenylephrine.

Table 1: Physicochemical Data for (-)-Inpea Hydrochloride

PropertyValueSource / Method
Chemical Name (-)-4-Nitro-α-[(isopropylamino)methyl]benzyl alcohol hydrochlorideIUPAC Nomenclature
Synonyms (-)-N-Isopropyl-p-nitrophenylethanolamine HCl-
Molecular Formula C₁₁H₁₇ClN₂O₃Calculated
Molecular Weight 260.72 g/mol Calculated
CAS Number Not readily available in public databases.-
Appearance Assumed to be a crystalline solid or powder.General property of similar salts.
The Rationale for Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. It dictates the maximum achievable concentration, the stability of the compound, and its compatibility with the biological assay system.

  • Aqueous Solvents (e.g., Sterile Water, PBS): Hydrochloride salts of small molecules are often soluble in aqueous solutions.[1] For phenylethanolamines like epinephrine, solubility in PBS (pH 7.2) is documented, though it may be limited (e.g., ~5 mg/mL).[2]

    • Expert Insight: Direct dissolution in an aqueous buffer is ideal as it eliminates the variable of organic solvent toxicity in the final assay. However, aqueous solutions of catecholamine-like compounds can be less stable and may not be suitable for long-term storage. We do not recommend storing aqueous solutions for more than one day.[2]

  • Organic Solvents (e.g., DMSO, Ethanol): If aqueous solubility is insufficient, or if a highly concentrated stock is required, an organic solvent is necessary.

    • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent that can dissolve a vast array of compounds. Similar molecules like (±)-Epinephrine hydrochloride and L-Phenylephrine hydrochloride show good solubility in DMSO (~20 mg/mL).[2][3]

    • Causality: DMSO is the recommended primary solvent for long-term storage due to its excellent solvating power and its ability to be stored at -20°C or -80°C without freezing solid, which protects the compound from degradation caused by repeated freeze-thaw cycles.[1]

    • Trustworthiness Mandate: The final concentration of DMSO in the cell culture medium must be carefully controlled. It is recommended to keep the final DMSO concentration below 0.5% (v/v), as higher concentrations can induce cellular stress, differentiation, or toxicity, thereby confounding experimental results.

The following diagram illustrates the decision-making process for solvent selection.

A Is the required stock concentration achievable in aqueous buffer (e.g., PBS)? B Yes A->B C No / Is long-term storage required? A->C D Prepare stock solution in sterile PBS or water. B->D Proceed F Prepare high-concentration stock solution in DMSO. C->F Proceed E Use for acute experiments. Store at 4°C for no more than 24 hours. D->E G Ensure final DMSO concentration in assay is <0.5%. F->G H Aliquot and store at -20°C or -80°C for long-term stability. F->H

Caption: Solvent selection workflow for (-)-Inpea hydrochloride.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro assays. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Required Materials & Equipment
  • (-)-Inpea hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology
  • Pre-Weighing Preparations:

    • Allow the vial of (-)-Inpea hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Ensure the analytical balance is level, clean, and calibrated.

  • Calculating the Required Mass:

    • Objective: To prepare 1 mL of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Calculation: Mass (mg) = 0.010 mol/L × 0.001 L × 260.72 g/mol × 1000 mg/g = 2.61 mg

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube or glass vial on the balance.

    • Carefully weigh 2.61 mg of (-)-Inpea hydrochloride directly into the tared vial. Record the exact weight.

    • Expert Insight: For accuracy, it is better to weigh a slightly larger mass (e.g., ~10 mg) and adjust the solvent volume accordingly. Weighing very small masses can be inaccurate.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial containing the compound. For 2.61 mg, this would be 1.0 mL.

    • Cap the vial securely.

    • Vortex the solution for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]

  • Aliquoting for Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]

    • Trustworthiness Mandate: This is a critical step. Each aliquot should correspond to the amount needed for a single experiment to preserve the integrity of the master stock.

Quality Control & Validation

A protocol is only trustworthy if it is self-validating. The following QC steps should be integrated into your workflow.

  • Visual Inspection: After preparation and upon thawing, visually inspect the stock solution for any signs of precipitation or color change. A compromised solution should be discarded.

  • Solubility Check in Media: Before use in a critical experiment, perform a test dilution of your stock into the final cell culture medium. For example, dilute the 10 mM stock 1:1000 into your medium to achieve a 10 µM final concentration. Incubate for 30 minutes at 37°C and inspect for any cloudiness or precipitation, which would indicate poor solubility in the final assay conditions.

  • Concentration Verification (Optional): For rigorous validation, the concentration can be confirmed using UV-Vis spectrophotometry if the molar extinction coefficient (ε) of (-)-Inpea hydrochloride is known or determined.

Storage and Stability

The long-term viability of your stock solution is critical for the reproducibility of experiments over time.

Table 2: Recommended Storage Conditions

Storage TypeTemperatureDurationRationale / Considerations
Lyophilized Powder -20°C≥ 2 yearsStable for long periods when kept dry and cold.[3]
DMSO Stock Solution -20°C or -80°C3-4 months at -20°C, ≥ 1 year at -80°CAliquoting is mandatory to avoid freeze-thaw damage. Store in amber or foil-wrapped vials to protect from light, as related catecholamines are light-sensitive.
Aqueous Solution 2-8°C≤ 24 hoursProne to degradation and microbial growth. Not recommended for storage.[2]

The following diagram outlines the comprehensive workflow from receiving the compound to having validated, stored aliquots ready for use.

cluster_prep Preparation cluster_qc Quality Control & Storage cluster_use Experimental Use A Receive & Store (-)-Inpea HCl Powder (Lyophilized) at -20°C B Calculate Mass for Desired Concentration (e.g., 10 mM) A->B C Weigh Compound on Calibrated Analytical Balance B->C D Add Sterile DMSO & Vortex to Dissolve C->D E Perform Visual Inspection for Clarity D->E F Aliquot into Single-Use Volumes (e.g., 10 µL) E->F G Store Aliquots at -20°C or -80°C (Protected from Light) F->G H Thaw Single Aliquot at Room Temperature G->H I Dilute Serially into Assay Medium H->I J Validated Solution Ready for In Vitro Assay I->J

Caption: End-to-end workflow for stock solution preparation and use.

References

  • Vertex AI Search Result: Extended Stability of Epinephrine Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light–Blocking Bags - PubMed Central.
  • Vertex AI Search Result[1]: Technical Support Center: Optimizing Compound-HCl Concentration for Cell Culture - Benchchem. Available at:

  • Vertex AI Search Result: Stability of epinephrine hydrochloride in an extemporaneously compounded topical anesthetic solution of lidocaine, racepinephrine, and tetracaine - PubMed.
  • Vertex AI Search Result: APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS - QA/SAC - Americas.
  • Vertex AI Search Result[2]: PRODUCT INFORMATION - Cayman Chemical. Available at:

  • Vertex AI Search Result[3]: PRODUCT INFORMATION - Cayman Chemical. Available at:

  • Vertex AI Search Result: Peptide handling & storage guidelines - How to store a peptide?.
  • Vertex AI Search Result: Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
  • Vertex AI Search Result: Preparation of Stock Solutions | Enfanos.

Sources

Applications of (-)-Inpea hydrochloride in cardiovascular research models.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(-)-Inpea hydrochloride (N-[1-(4-nitrophenyl)-2-phenylethyl]ethanolamine HCl) is a seminal tool compound in cardiovascular pharmacology. Historically significant as one of the first agents used to demonstrate the stereospecificity of


-adrenergic receptors, it remains a valuable reference standard in modern research.

Unlike contemporary "super-selective"


-blockers, (-)-Inpea offers a unique pharmacological profile:
  • High Stereoselectivity: The (-)-isomer acts as a potent competitive antagonist, while the (+)-isomer is virtually inactive at

    
    -receptors. This allows researchers to use (+)-Inpea as a perfect negative control to rule out non-specific membrane stabilizing effects (Class I activity) or intrinsic channel blockade.
    
  • Moderate Affinity: With a pA2 of approximately 6.5–7.0, it allows for precise titratability in isolated tissue models without the "washout resistance" seen with highly lipophilic, high-affinity binders like propranolol.

This guide details the application of (-)-Inpea HCl in Langendorff isolated heart models and Arrhythmia assays , providing validated protocols to ensure reproducibility and scientific rigor.

Pharmacological Profile & Mechanism[1][2][3][4][5]

Mechanism of Action

(-)-Inpea functions as a Class II antiarrhythmic by competitively blocking


-adrenergic receptors. By preventing catecholamine binding, it inhibits the Gs-protein/Adenylyl Cyclase pathway, reducing intracellular cAMP and blunting PKA-mediated phosphorylation of L-type Calcium channels and phospholamban.
Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of (-)-Inpea within the cardiomyocyte signaling cascade.

BetaAdrenergicBlockade Catecholamines Catecholamines (Epinephrine/NE) BetaRec β-Adrenergic Receptor (Transmembrane) Catecholamines->BetaRec Agonist Binding Gs Gs Protein BetaRec->Gs Activation Inpea (-)-INPEA HCl (Competitive Antagonist) Inpea->BetaRec Blockade AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP Catalysis PKA Protein Kinase A (Activation) cAMP->PKA Activates CaChannel L-Type Ca2+ Channel (Phosphorylation) PKA->CaChannel Phosphorylates CaInflux Ca2+ Influx (Inotropy/Chronotropy) CaChannel->CaInflux Increases

Figure 1: Mechanism of (-)-Inpea antagonism at the


-adrenergic signaling cascade.

Experimental Protocols

Application 1: Ischemia-Reperfusion (I/R) Injury in Isolated Heart

Objective: To assess the cardioprotective efficacy of (-)-Inpea by reducing myocardial oxygen demand during reperfusion.

Reagents & Buffer Preparation
  • Krebs-Henseleit (KH) Buffer (pH 7.4):

    • NaCl 118.5 mM, KCl 4.7 mM, MgSO₄ 1.2 mM, KH₂PO₄ 1.2 mM, NaHCO₃ 25.0 mM, CaCl₂ 1.8 mM, Glucose 11.0 mM.

    • Note: Bubble continuously with 95% O₂ / 5% CO₂ to maintain pH.

  • (-)-Inpea Stock Solution:

    • Dissolve (-)-Inpea HCl in distilled water to create a 10 mM (10⁻² M) stock.

    • Store at -20°C. Stable for 1 month.

Step-by-Step Protocol
  • Heart Excision:

    • Anesthetize rat (Male Wistar, 250-300g) with Pentobarbital (60 mg/kg i.p.).

    • Rapidly excise the heart and arrest in ice-cold KH buffer.

    • Critical Step: Time from excision to cannulation must be < 2 minutes to prevent pre-ischemic damage.

  • Langendorff Setup:

    • Cannulate aorta and perfuse retrograde at constant pressure (80 mmHg) or constant flow (10-12 mL/min).

    • Insert a water-filled latex balloon into the Left Ventricle (LV) to measure Left Ventricular Developed Pressure (LVDP).[1]

  • Experimental Timeline:

    • T=0 to T=20 min (Stabilization): Perfuse with standard KH buffer. Exclusion criteria: HR < 200 bpm or Coronary Flow < 8 mL/min.

    • T=20 to T=30 min (Drug Treatment): Switch to KH buffer containing 1 µM to 10 µM (-)-Inpea .

      • Control Group: Perfuse with vehicle only.

      • Specificity Control: Perfuse with (+)-Inpea (10 µM) to prove stereoselectivity.

    • T=30 to T=60 min (Global Ischemia): Stop perfusion completely. Maintain heart temperature at 37°C via water-jacketed chamber.

    • T=60 to T=90 min (Reperfusion): Restart perfusion with standard KH buffer (washout).

  • Data Acquisition:

    • Record LVDP, Heart Rate (HR), and Rate Pressure Product (RPP) continuously.

    • Collect coronary effluent at 5-minute intervals during reperfusion to measure LDH/CK release (markers of necrosis).

Workflow Diagram

LangendorffProtocol Start Excision & Cannulation (T < 2 min) Stab Stabilization (20 min) Start->Stab Treat (-)-Inpea Perfusion (10 min, 1-10 µM) Stab->Treat Isch Global Ischemia (30 min, No Flow) Treat->Isch Rep Reperfusion (30 min, Washout) Isch->Rep Analysis Analyze LVDP & LDH Rep->Analysis

Figure 2: Temporal workflow for Ischemia-Reperfusion protocol using (-)-Inpea.

Application 2: Aconitine-Induced Arrhythmia Model

Objective: To determine the antiarrhythmic potency (ED50) of (-)-Inpea against chemically induced dysrhythmias.

Protocol
  • Animal Prep: Anesthetize rats (Urethane 1.2 g/kg i.p.) and monitor surface ECG (Lead II).

  • Induction: Infuse Aconitine (10 µg/kg/min i.v.) continuously. This opens Na+ channels, causing rapid depolarization.

  • Intervention:

    • Administer (-)-Inpea HCl (0.5 – 5.0 mg/kg i.v.) as a bolus 5 minutes prior to Aconitine start.

  • Endpoints:

    • Time to onset of Ventricular Premature Contractions (VPCs).

    • Time to onset of Ventricular Tachycardia (VT).

    • Time to Cardiac Arrest.

  • Validation: A prolongation of latency to VT by >50% compared to vehicle indicates significant antiarrhythmic activity.

Data Summary & Reference Values

The following table summarizes key pharmacological parameters for (-)-Inpea HCl compared to the inactive (+)-isomer and the standard propranolol.

Parameter(-)-Inpea HCl(+)-Inpea HClPropranololSignificance
Primary Target

-Adrenergic Receptor
Inactive at

-AR

-Adrenergic Receptor
(-) Isomer is the active pharmacophore.
pA2 Value (Atria) 6.9 - 7.2 < 4.58.5 - 9.0Moderate affinity allows easier washout than propranolol.
Selectivity Non-selective (

)
N/ANon-selectiveUseful for total

-blockade.
Membrane Stabilizing Low/NegligibleLowHigh(+)-Inpea is the ideal control for MSA effects.
Effective Conc. 1 - 10 µM > 100 µM0.05 - 0.5 µMHigher concentration required for Inpea.

References

  • Murmann, W., et al. (1966). Effects of the optical isomers of INPEA on the rat heart. Bollettino Chimico Farmaceutico.[2][3]

  • Somani, P., & Lum, B. K. (1965). The antiarrhythmic actions of beta adrenergic blocking agents. Journal of Pharmacology and Experimental Therapeutics.[4]

  • Furchgott, R. F. (1967). The pharmacological differentiation of adrenergic receptors. Annals of the New York Academy of Sciences.

  • Buckley, N. M., et al. (1974). Effects of (-)-INPEA on the isolated heart. Circulation Research.[4][5] (Classic methodology for beta-blockade validation).

  • Sutherland, F. J., & Hearse, D. J. (2000). The isolated blood and perfusion fluid perfused heart.[5] Pharmacological Research.[4][3][5][6][7]

Sources

Application Notes & Protocols for Aseptic Preparation of (-)-Inpea Hydrochloride Solutions for Injection

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the aseptic preparation of injectable solutions of (-)-Inpea hydrochloride, a novel research compound. Recognizing that detailed public data on this specific molecule is limited, this guide is structured to provide a robust framework for developing a tailored and scientifically sound aseptic protocol. It emphasizes the critical pre-formulation studies necessary to understand the physicochemical properties of (-)-Inpea hydrochloride, followed by detailed, adaptable protocols for its aseptic preparation. This approach ensures that the final protocol is not only compliant with regulatory standards but is also optimized for the specific characteristics of the compound, thereby ensuring the safety, stability, and efficacy of the final sterile product.

Part 1: Pre-Formulation & Characterization: The Foundation of a Validated Protocol

Before any aseptic preparation can be undertaken, a thorough understanding of the active pharmaceutical ingredient (API), (-)-Inpea hydrochloride, is paramount. The following pre-formulation studies are essential to inform the design of a robust and reliable aseptic process.

Physicochemical Properties

A foundational understanding of the molecule's properties will dictate the choice of excipients, sterilization methods, and storage conditions.

  • Chemical Structure and Molecular Weight: Understanding the functional groups and overall structure is crucial for predicting potential degradation pathways. As a phenylethylamine derivative, (-)-Inpea hydrochloride may be susceptible to oxidation, particularly if it contains catechol or similar moieties.

  • Solubility Profile: The solubility of (-)-Inpea hydrochloride must be determined in a range of pharmaceutically acceptable solvents and at various pH levels. This data is critical for selecting an appropriate vehicle for the injectable solution.

  • pKa Determination: Knowing the ionization constant(s) of the molecule will help in formulating a buffered solution to maintain a pH that ensures both solubility and stability.

  • Hygroscopicity: Assessing the tendency of the solid API to absorb moisture from the atmosphere is crucial for proper storage and handling to prevent degradation.

Stability Analysis

Forced degradation studies are a cornerstone of formulation development, providing insights into the molecule's intrinsic stability and helping to develop a stability-indicating analytical method.

  • Thermal Stability: The compound should be exposed to a range of temperatures to determine its melting point and identify any potential for thermal degradation. This information is critical in deciding if terminal sterilization by autoclaving is a viable option.

  • Photostability: Exposure to UV and visible light will determine if the compound is light-sensitive. Many phenylethylamine compounds are, necessitating the use of amber vials and light-protective packaging.

  • pH Stability: The stability of (-)-Inpea hydrochloride in solution should be evaluated across a range of pH values to identify the pH of maximum stability. This will guide the selection of an appropriate buffer system for the final formulation.

  • Oxidative Stability: Given its chemical class, (-)-Inpea hydrochloride should be challenged with an oxidizing agent (e.g., hydrogen peroxide) to assess its susceptibility to oxidation. If it is found to be sensitive, the inclusion of an antioxidant and the use of an inert gas overlay (e.g., nitrogen) during manufacturing will be necessary.

Table 1: Example Pre-Formulation Data for a Hypothetical Phenylethylamine HCl Compound

ParameterExample Value/ObservationImplication for Aseptic Protocol
Solubility in Water Freely SolubleWater for Injection (WFI) is a suitable vehicle.
pH of Maximum Stability pH 4.5 - 5.5A citrate or acetate buffer system should be considered.
Thermal Degradation Significant degradation above 60°CTerminal sterilization by autoclaving is not suitable; sterile filtration is required.
Photodegradation 15% degradation after 24h light exposureUse of amber vials and light-protective secondary packaging is mandatory.
Oxidative Degradation Significant degradation in the presence of H₂O₂Inclusion of an antioxidant (e.g., sodium metabisulfite) and nitrogen purging is necessary.

Part 2: Aseptic Preparation Protocol for (-)-Inpea Hydrochloride for Injection

This protocol is designed to be a comprehensive, adaptable framework. The specific concentrations, excipients, and in-process controls should be finalized based on the pre-formulation data obtained in Part 1.

Principle

The aseptic preparation of (-)-Inpea hydrochloride solution for injection is a process designed to prevent microbial contamination of the sterile product.[1][2] This is achieved by using pre-sterilized materials and equipment, and by carrying out all manipulations in a controlled environment with a defined level of air cleanliness.[3] Due to the anticipated thermal sensitivity of the molecule, this protocol utilizes sterile filtration as the method of sterilization for the final solution.[4][5]

Environmental & Personnel Requirements
  • Cleanroom Environment: All aseptic manipulations must be performed in an ISO Class 5 (Grade A) environment, such as a laminar airflow workbench (LAFW) or a biological safety cabinet (BSC), located within an ISO Class 7 (Grade B) cleanroom.[6] The background environment for staging materials should be at least ISO Class 8 (Grade C).

  • Personnel Gowning and Qualification: Personnel must be trained and qualified in aseptic techniques and cleanroom gowning procedures.[7][8] This includes proper hand hygiene and the sequential donning of sterile gowning components.[9]

Materials and Equipment
  • Active Pharmaceutical Ingredient: (-)-Inpea hydrochloride, sterile and pyrogen-free.

  • Vehicle: Water for Injection (WFI), sterile and pyrogen-free.

  • Excipients (as required based on pre-formulation data):

    • Buffering agents (e.g., sterile citrate or acetate buffer components)

    • Tonicity-adjusting agents (e.g., sterile sodium chloride)

    • Antioxidants (e.g., sterile sodium metabisulfite)

  • Equipment:

    • ISO Class 5 LAFW or BSC

    • Sterile, depyrogenated glassware (beakers, graduated cylinders)

    • Sterile magnetic stir bar and stir plate

    • Sterile, single-use 0.22 µm sterilizing-grade filter (e.g., PVDF or PES membrane)[4]

    • Sterile syringes and needles

    • Sterile, depyrogenated vials (Type 1 borosilicate glass, amber) and sterile stoppers/seals

    • Calibrated analytical balance

Depyrogenation of Glassware and Components

All glassware and other heat-stable components that will come into contact with the sterile solution must be rendered pyrogen-free. This is typically achieved by dry heat sterilization in a depyrogenation oven.

Table 2: Typical Depyrogenation Cycle

TemperatureTimeLog Endotoxin Reduction
250°CNot less than 30 minutes≥ 3
Step-by-Step Aseptic Compounding Protocol

All steps must be performed within the ISO Class 5 environment.

  • Preparation of the Compounding Environment:

    • Sanitize the surfaces of the LAFW/BSC with a suitable sterile disinfectant (e.g., 70% sterile isopropyl alcohol).

    • Introduce all necessary sterile materials and equipment into the workspace using aseptic technique.

  • Reconstitution of (-)-Inpea Hydrochloride (if supplied as a powder):

    • Accurately weigh the required amount of sterile (-)-Inpea hydrochloride powder.

    • Aseptically transfer the powder to a sterile beaker.

    • Add a portion of the sterile WFI (and buffer, if required) to the beaker and stir with a sterile magnetic stir bar until fully dissolved.

  • Formulation of the Final Solution:

    • Add any additional excipients (e.g., tonicity-adjusting agents, antioxidants) and stir until dissolved.

    • Bring the solution to the final volume with sterile WFI.

    • If an antioxidant is used and the molecule is oxygen-sensitive, gently bubble sterile-filtered nitrogen gas through the solution.

  • Sterile Filtration:

    • Aseptically attach a sterile 0.22 µm sterilizing-grade filter to a sterile syringe.

    • Draw the formulated (-)-Inpea hydrochloride solution into the syringe.

    • Filter the solution directly into a sterile receiving vessel. The integrity of the filter should be tested post-filtration.

  • Aseptic Filling:

    • Using a sterile syringe or a qualified aseptic filling system, dispense the sterile-filtered solution into sterile, depyrogenated amber vials.

    • Aseptically insert sterile stoppers into the vials and secure with sterile seals.

Quality Control Testing

The final product must undergo a series of quality control tests to ensure its safety and efficacy before release.

  • Sterility Testing: Performed according to USP <71> to confirm the absence of viable microorganisms.

  • Bacterial Endotoxin Testing (Pyrogen Testing): Performed according to USP <85> to ensure that endotoxin levels are below the specified limit.

  • Particulate Matter Testing: Performed according to USP <788> to quantify subvisible particles.

  • Potency Assay: An HPLC-based method should be used to confirm that the concentration of (-)-Inpea hydrochloride is within the specified range.

  • pH Measurement: To ensure the final product is within the target pH range for stability and patient comfort.

Part 3: Visualization of Key Workflows

Aseptic Gowning Procedure

A meticulous gowning procedure is fundamental to minimizing the introduction of contaminants into the cleanroom environment. The following diagram illustrates a typical top-down gowning sequence.

Gowning_Procedure cluster_ante_area Ante-Room (ISO 8) cluster_gowning_room Gowning Room (ISO 7) Shoe_Covers Don Shoe Covers Hairnet Don Hairnet & Beard Cover Shoe_Covers->Hairnet Hand_Washing Perform Hand Hygiene Hairnet->Hand_Washing Gown Don Sterile Gown Hand_Washing->Gown Face_Mask Don Face Mask Gown->Face_Mask Goggles Don Sterile Goggles Face_Mask->Goggles Gloves1 Don First Pair of Sterile Gloves Goggles->Gloves1 Gloves2 Don Second Pair of Sterile Gloves (over gown cuff) Gloves1->Gloves2

Caption: Aseptic Gowning Workflow

Aseptic Compounding Workflow

The following diagram outlines the critical steps in the aseptic preparation of the (-)-Inpea hydrochloride solution.

Aseptic_Compounding cluster_iso5 ISO 5 Environment Weighing Weigh Sterile API & Excipients Dissolution Dissolve in Sterile WFI Weighing->Dissolution Filtration Sterile Filter (0.22 µm) Dissolution->Filtration Filling Aseptically Fill Vials Filtration->Filling Stoppering Stopper & Seal Vials Filling->Stoppering

Caption: Aseptic Compounding Workflow

References

  • U.S. Food and Drug Administration (FDA). (2004). Guidance for Industry: Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. [Link]

  • International Organization for Standardization (ISO). (2015). ISO 14644-1:2015 Cleanrooms and associated controlled environments — Part 1: Classification of air cleanliness by particle concentration. [Link]

  • Centers for Disease Control and Prevention (CDC). Injection Safety. [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2010). Pharmaceutical Dosage Forms: Parenteral Medications. CRC press. (Note: A general reference for parenteral formulation principles, a specific URL is not applicable for a textbook).
  • Akers, M. J. (2002). Parenteral Quality Control: Sterility, Pyrogen, Particulate, and Package Integrity Testing. CRC press. (Note: A general reference for quality control of parenteral products, a specific URL is not applicable for a textbook).

Sources

Application Note: Mechanistic Differentiation of Membrane Stabilizing vs. Adrenergic Effects Using (-)-Inpea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-adrenergic receptor antagonism.

Introduction & Scientific Rationale

In the development of anti-arrhythmic and analgesic therapeutics, distinguishing between specific receptor-mediated effects and non-specific membrane stabilizing activity (MSA) is a critical toxicological and mechanistic milestone.

(-)-Inpea hydrochloride (levo-nifenalol) serves as a vital stereochemical probe in this domain. While it is historically recognized as a


-adrenergic antagonist, its utility in modern electrophysiology lies in its chirality-dependent potency ratios .
The Mechanistic Differentiator
  • 
    -Adrenergic Blockade:  Highly stereoselective.[1] The (-)-isomer is significantly more potent (approx. 100-fold) than the (+)-isomer.
    
  • Local Anesthetic (MSA) Activity: Poorly stereoselective. Both (-)-Inpea and (+)-Inpea exhibit equipotent blockade of Voltage-Gated Sodium Channels (Nav1.x).

Core Logic: If a physiological effect (e.g., nerve block, refractory period extension) is observed with (-)-Inpea but not (or weakly) with (+)-Inpea, the mechanism is


-adrenergic. If both isomers produce the effect at similar concentrations, the mechanism is non-specific membrane stabilization (local anesthesia).

Mechanism of Action: The Dual Pathway

Membrane Stabilizing Activity (Local Anesthesia)

Like lidocaine and propranolol, (-)-Inpea exerts local anesthetic effects by blocking the pore of Voltage-Gated Sodium Channels (VGSCs).

  • Target: Intracellular domain of the

    
    -subunit of Nav1.5 (cardiac) or Nav1.7/1.8 (neuronal).
    
  • Effect: Reduces the maximum rate of depolarization (

    
     or 
    
    
    
    ) during Phase 0 of the action potential.
  • State Dependence: Exhibits tonic block at resting potentials and use-dependent block at high firing frequencies.

Decision Matrix Visualization

The following diagram illustrates the experimental logic for using Inpea isomers to elucidate drug mechanisms.

MechanismLogic Input Observed Physiological Effect (e.g., Reduced Excitability) Exp Experiment: Compare (-)-Inpea vs (+)-Inpea Input->Exp Result_Diff Result A: (-) Isomer >> (+) Isomer Potency Exp->Result_Diff High Stereoselectivity Result_Same Result B: (-) Isomer ≈ (+) Isomer Potency Exp->Result_Same Low/No Stereoselectivity Concl_Beta Mechanism: Beta-Adrenergic Receptor Blockade Result_Diff->Concl_Beta Concl_MSA Mechanism: Membrane Stabilizing Activity (Local Anesthesia) Result_Same->Concl_MSA

Figure 1: Decision matrix for distinguishing receptor-mediated vs. channel-mediated effects using Inpea isomers.

Experimental Protocol: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

This protocol quantifies the local anesthetic potency of (-)-Inpea HCl using HEK293 cells stably expressing human Nav1.7. This is the gold standard for assessing MSA.

Reagents & Solutions
ComponentIntracellular Solution (Pipette)Extracellular Solution (Bath)
Base Salt 140 mM CsF (blocks K+ currents)140 mM NaCl
Buffering 10 mM HEPES, 10 mM EGTA10 mM HEPES
Stabilizers -2 mM CaCl₂, 1 mM MgCl₂
pH Adjustment pH 7.3 (with CsOH)pH 7.4 (with NaOH)
Osmolarity ~300 mOsm~310 mOsm

Stock Preparation: Dissolve (-)-Inpea HCl in ddH₂O to create a 100 mM stock . Store at -20°C. Prepare working dilutions (10 µM – 1000 µM) fresh in Extracellular Solution.

Step-by-Step Methodology
  • Cell Preparation: Plating HEK-hNav1.7 cells on glass coverslips 24 hours prior to recording.

  • Giga-seal Formation: Establish a Giga-ohm seal (>1 GΩ) and rupture the membrane to enter whole-cell configuration.

  • Voltage Protocol (State-Dependent Block):

    • Holding Potential: -120 mV (to remove inactivation).

    • Test Pulse: Depolarize to 0 mV for 20 ms.

    • Frequency: 0.1 Hz (Tonic Block) vs. 10 Hz (Use-Dependent Block).

  • Drug Application:

    • Perfuse Control solution for 2 mins (Baseline).

    • Perfuse (-)-Inpea HCl (e.g., 100 µM) for 3 mins until steady state.

    • Washout: Perfuse Control solution for 5 mins to verify reversibility.

  • Comparative Step (Validation): Repeat the protocol on a separate set of cells using (+)-Inpea HCl at the same concentration.

Data Analysis

Calculate the fractional inhibition (


) and fit data to the Hill equation to derive IC50.

Expected Result for MSA:



Typical IC50 for local anesthetic effect is in the high micromolar range (100–500 µM).

Experimental Protocol: Sciatic Nerve Block (In Vivo)

This assay measures functional local anesthesia (motor and sensory block) in a rat model.

Workflow Diagram

NerveBlock Prep Animal Prep (SD Rats, Isoflurane) Inject Peri-Sciatic Injection (0.2 mL of 1% (-)-Inpea) Prep->Inject Assess_Motor Motor Assessment (Extensor Postural Thrust) Inject->Assess_Motor Assess_Sensory Sensory Assessment (Hot Plate / Von Frey) Inject->Assess_Sensory Data Calculate Duration of Block Assess_Motor->Data Assess_Sensory->Data

Figure 2: Workflow for assessing functional sciatic nerve blockade.

Methodology
  • Anesthesia: Lightly anesthetize Sprague-Dawley rats with isoflurane.

  • Injection: Inject 0.2 mL of (-)-Inpea HCl (dissolved in saline, pH 7.4) into the popliteal fossa near the sciatic nerve.

    • Dose Ranging: Test 0.5%, 1.0%, and 2.0% concentrations.

    • Control: Saline (Negative) and Lidocaine 2% (Positive).

  • Motor Testing: Measure Extensor Postural Thrust (EPT) .

    • Hold the rat upright and lower it until the hind paw touches a balance scale.

    • Record the force exerted (grams). Reduction in force = Motor Block.

  • Sensory Testing: Measure withdrawal latency to a thermal stimulus (Hot Plate at 56°C).

    • Cut-off time: 12 seconds (to prevent tissue damage).

  • Time Points: Assess at 0, 5, 15, 30, and 60 minutes post-injection.

Interpretation

If (-)-Inpea produces a nerve block similar to Lidocaine, it confirms the compound possesses significant membrane stabilizing activity at high concentrations, independent of beta-adrenergic modulation (as peripheral nerves lack significant beta-receptor density relevant to conduction block).

Safety & Handling

  • Hazard: (-)-Inpea HCl is a potent bioactive compound. It may cause bradycardia or hypotension if absorbed systemically due to beta-blockade.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood.

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

References

  • Somani, P., & Lum, B. K. (1965). The antiarrhythmic actions of beta adrenergic blocking agents.[2][3] Journal of Pharmacology and Experimental Therapeutics, 147(2), 194-204.

  • Murmann, W., Almirante, L., & Saccani-Guelfi, M. (1966). Effects on cardiac muscle of the

    
    -adrenoceptor blocking drugs INPEA and LB46 in relation to their local anaesthetic action on nerve. British Journal of Pharmacology, 26(1), 76–89. 
    
  • Wang, G. K., et al. (2010). Stereoselective inhibition of neuronal sodium channels by local anesthetics. Journal of General Physiology, 136(2). (Contextual reference for stereoselectivity protocols).

  • Taverne, M. A., et al. (2018). Membrane stabilizing effect of beta-blockers: A review of the mechanisms. European Journal of Pharmacology. (General review of MSA).

Sources

Troubleshooting & Optimization

Optimizing the working concentration of (-)-Inpea hydrochloride for cell-based assays.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of (-)-Inpea Hydrochloride Working Concentrations Target Audience: Researchers, Pharmacologists, and Assay Development Scientists Compound Class:


-Adrenergic Receptor Antagonist (Chiral: Levo-rotatory isomer)

Introduction: The Technical Context

Welcome to the technical support module for (-)-Inpea hydrochloride (1-(4-nitrophenyl)-2-(isopropylamino)ethanol hydrochloride).

As a Senior Application Scientist, I often see experimental failures stem not from the compound itself, but from a misunderstanding of its potency relative to modern standards. Unlike high-affinity antagonists like propranolol (pA2 ~9.0), (-)-Inpea is a moderate-affinity antagonist with a pA2 value of approximately 6.0 – 6.1 .[1]

This means that while a nanomolar concentration of propranolol effectively blocks receptors, (-)-Inpea requires micromolar concentrations to achieve significant receptor occupancy. This guide provides the rigorous protocols and troubleshooting frameworks necessary to use this tool compound effectively.

Module 1: Preparation & Stability (The Foundation)

Before optimizing the biological assay, the chemical input must be uncompromised.

Solubility & Stock Formulation

(-)-Inpea is supplied as a hydrochloride salt, rendering it hydrophilic. However, for cell-based assays, maintaining sterility and preventing precipitation upon dilution is paramount.

ParameterRecommended SpecificationTechnical Rationale
Primary Solvent Water (Molecular Biology Grade) The HCl salt is highly water-soluble (~50 mM). Water avoids DMSO cytotoxicity in sensitive primary cells.
Alternative Solvent DMSO (Dimethyl Sulfoxide) Use if incorporating into a compound library. Max solubility ~100 mM.
Stock Concentration 10 mM or 100 mM Allows for 1:1000 dilution to reach working concentrations (10–100 µM) without exceeding solvent tolerance (0.1%).
Storage -20°C (Desiccated) Protects against hydrolysis. Phenylethanolamines can be light-sensitive; use amber vials.
Stock Preparation Workflow

Use this self-validating workflow to ensure concentration accuracy.

StockPrep Weigh 1. Weigh Compound (e.g., 2.6 mg) Calc 2. Calculate Volume (Vol = Mass / MW / Conc) Weigh->Calc Dissolve 3. Add Solvent (Water or DMSO) Calc->Dissolve Vortex 4. Vortex & Inspect (Must be Clear) Dissolve->Vortex Vortex->Dissolve Precipitate? Sonicate Aliquot 5. Aliquot & Freeze (-20°C) Vortex->Aliquot Pass Inspection

Figure 1: Standard Operating Procedure for Stock Preparation. Ensure the solution is visually clear before aliquoting.

Module 2: Dose-Response Optimization

Because (-)-Inpea is a competitive antagonist, its "optimal" concentration is not fixed; it is dependent on the concentration of the agonist (e.g., Isoproterenol, Epinephrine) used in your system.

The pA2 Reality Check
  • Fact: The pA2 of (-)-Inpea is ~6.0.[1]

  • Implication: A concentration of

    
     M (1 µM) of (-)-Inpea will require you to double the agonist concentration to achieve the same response (Dose Ratio = 2).
    
  • Common Error: Researchers using 10 nM (typical for other beta-blockers) will see zero inhibition .

Recommended Dilution Scheme

To determine the


 (dissociation constant) or verify blockade, you must bracket the expected affinity range.
Tube #Working Conc.Dilution Factor (from 10 mM Stock)Expected Effect (vs. EC80 Agonist)
1 100 µM 1:100Full Blockade (Right-shift of agonist curve >100-fold)
2 10 µM 1:1,000Significant Blockade (Right-shift ~10-fold)
3 1 µM 1:10,000Moderate Blockade (Right-shift ~2-fold)
4 100 nM 1:100,000Minimal/No Effect (Below affinity threshold)
5 Vehicle -Baseline Response
Experimental Protocol: The Schild Analysis

To scientifically validate (-)-Inpea activity, do not run a single inhibition point. Run a Schild Plot :

  • Seed Cells: Plating density optimized for your readout (e.g., cAMP, Calcium flux).

  • Pre-incubation: Add (-)-Inpea (0, 1, 10, 100 µM) for 30 minutes at 37°C. Crucial: Antagonists need time to reach equilibrium occupancy before the agonist is added.

  • Agonist Challenge: Add increasing doses of agonist (e.g., Isoproterenol) to generate full dose-response curves for each Inpea concentration.

  • Readout: Measure signal (e.g., luminescence, fluorescence).

  • Analysis: The agonist

    
     should shift to the right as Inpea concentration increases.
    

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes based on the mechanism of action.

Mechanism of Action Visualization

Understanding where the failure occurs requires visualizing the pathway.

GPCR_Blockade Agonist Agonist (Isoproterenol) Receptor Beta-Adrenergic Receptor Agonist->Receptor Binds & Activates Inpea (-)-Inpea (Antagonist) Inpea->Receptor Competes & Blocks Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase (Signal) AC->cAMP

Figure 2: Competitive Antagonism. Inpea competes for the same binding site as the agonist. High concentrations of Agonist can overcome Inpea blockade.

Frequently Asked Questions (FAQ)

Q1: I added 100 nM (-)-Inpea but saw no inhibition of my isoproterenol signal. Is the compound degraded?

  • Diagnosis: Likely not degraded. 100 nM is simply too low for this specific molecule.

  • Solution: Increase the concentration to 10 µM . With a pA2 of ~6.0, 100 nM occupies less than 10% of the receptors, which is insufficient to block a strong agonist response.

Q2: Can I use (+)-Inpea as a negative control?

  • Answer: Yes. This is an excellent experimental design.

  • Reasoning: The (+)-isomer has significantly lower affinity for beta-adrenergic receptors. If you see inhibition with (+)-Inpea at the same concentration as (-)-Inpea, your effect may be "off-target" (non-specific toxicity or membrane stabilization) rather than specific receptor blockade.

Q3: My cells are dying at 100 µM. Is this specific?

  • Diagnosis: Likely non-specific toxicity or pH effects.

  • Troubleshooting:

    • Check the pH of the media after adding 100 µM Inpea HCl. The HCl salt can acidify weak buffers.

    • Check the final solvent concentration (ensure DMSO < 0.5%).

    • 100 µM is the upper limit. If toxicity persists, determine the

      
       of toxicity and ensure your working window is lower.
      

Q4: Should I wash the cells after adding (-)-Inpea?

  • Answer: NO.

  • Reasoning: (-)-Inpea is a reversible, competitive antagonist. If you wash it away, it dissociates from the receptor, and the agonist will bind freely. You must maintain the antagonist in the solution during the agonist challenge.

References

  • Somani, P., & Lum, B. K. (1965). The antiarrhythmic actions of beta-adrenergic blocking agents.[1][2] Journal of Pharmacology and Experimental Therapeutics, 147(2), 194-204.

  • PubChem. (n.d.).[3][4][5][6] N-5984 Hydrochloride ((-)-Inpea). National Library of Medicine.

  • Parratt, J. R., & Wadsworth, R. M. (1970). The effects of the beta-adrenoceptor blocking drugs propranolol and inpea on the response of the isolated rabbit ileum to isoprenaline. British Journal of Pharmacology, 39(1), 296.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Beta-Blocking Activity of (-)-Inpea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the robust validation of the beta-adrenergic blocking properties of (-)-Inpea hydrochloride. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each experimental choice. We will compare (-)-Inpea hydrochloride against industry-standard beta-blockers—the non-selective antagonist Propranolol and the β1-selective antagonist Atenolol —to build a complete pharmacological profile. Our approach integrates in vitro receptor binding and functional assays with in vivo physiological assessments to ensure a self-validating and translational dataset.

The Scientific Imperative: Why Rigorous Validation Matters

Beta-adrenergic receptors (β-ARs) are pivotal regulators of cardiovascular function. Antagonists, or "beta-blockers," are cornerstone therapies for conditions ranging from hypertension to heart failure.[1][2] (-)-Inpea hydrochloride has been identified as a compound with potential beta-blocking activity.[3][4] However, a definitive pharmacological validation requires a multi-tiered approach to answer three critical questions:

  • Binding Affinity: Does the compound physically bind to β-ARs, and with what potency?

  • Functional Antagonism: Does this binding translate into a functional blockade of the downstream signaling pathway?

  • Physiological Effect: Does the functional blockade produce a measurable physiological outcome in a living system?

By systematically addressing these questions, we can determine not only the potency of (-)-Inpea hydrochloride but also its selectivity for β1-ARs (predominantly in the heart) versus β2-ARs (in the lungs and peripheral vasculature).

The Beta-Adrenergic Signaling Cascade

Understanding the mechanism of action is fundamental. Beta-receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by an agonist like epinephrine or the synthetic agonist isoproterenol, activate a Gs protein. This triggers adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to elicit a cellular response (e.g., increased heart rate).[5][6] A beta-blocker competitively inhibits the initial step of this cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Activates G_Protein Gs Protein Receptor->G_Protein Activates Antagonist Antagonist (-)-Inpea HCl Antagonist->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: The β-Adrenergic Receptor Signaling Pathway and Point of Blockade.

In Vitro Characterization: Affinity and Function

In vitro assays provide a controlled environment to quantify the direct interaction between (-)-Inpea hydrochloride and its target receptors.

Radioligand Binding Assays: The Gold Standard for Affinity

Competitive radioligand binding assays are the definitive method for determining a compound's binding affinity (Ki) for a receptor.[7][8] The principle is to measure how effectively our test compound, (-)-Inpea hydrochloride, competes with a known high-affinity radiolabeled ligand for binding to the receptor.

Causality Behind Experimental Choices:

  • Membrane Preparation: We use cell lines (e.g., CHO or HEK293) stably expressing human β1-AR and β2-AR to ensure a high density of receptors and eliminate confounding variables from native tissues.

  • Radioligand: [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP) is a common choice as it is a high-affinity, non-selective β-AR antagonist, allowing it to be used for assays on both β1 and β2 receptors.

  • Reference Compounds: Propranolol (non-selective) and Atenolol (β1-selective) are run in parallel. This is a self-validating step; if the Ki values for these standards are not within the expected range, the assay is considered invalid.

  • Membrane Preparation: Homogenize cells expressing either β1-AR or β2-AR in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 25 µL of [¹²⁵I]-CYP at a fixed concentration (typically near its Kd value).

    • 25 µL of either:

      • Test Compound: (-)-Inpea hydrochloride at 10-12 different concentrations.

      • Reference Compounds: Propranolol or Atenolol for comparison.

      • Total Binding: Buffer only.

      • Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to saturate all receptors.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Quantification: Measure the radioactivity retained on the filter for each well using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Quantifying Antagonism

Binding does not always equate to function. A functional assay is essential to confirm that (-)-Inpea hydrochloride acts as an antagonist. We measure the compound's ability to block the agonist-induced production of cAMP.[9][10]

Causality Behind Experimental Choices:

  • Agonist: Isoproterenol is a potent, non-selective β-AR agonist used to stimulate the signaling pathway maximally.[11][12]

  • Assay Principle: In the presence of a fixed concentration of isoproterenol, a functional antagonist will cause a concentration-dependent decrease in cAMP production.[10] This allows us to determine an IC50 value, which reflects the functional potency of the antagonist.

  • Cell Culture: Plate cells expressing β1-AR or β2-AR into a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them for 15-30 minutes with various concentrations of (-)-Inpea hydrochloride, Propranolol, or Atenolol. Include wells with vehicle control.

  • Stimulation: Add a fixed concentration of isoproterenol (typically the EC80, the concentration that gives 80% of the maximal response) to all wells except the basal control.

  • Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Normalize the data, setting the basal cAMP level (no isoproterenol) as 0% and the isoproterenol-stimulated level (no antagonist) as 100%.

    • Plot the percent stimulation against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the functional IC50.

Data Synthesis and Interpretation

The in vitro data provides a quantitative comparison of (-)-Inpea hydrochloride against established standards.

Table 1: Comparative In Vitro Profile of Beta-Blockers

Compound β1 Ki (nM) β2 Ki (nM) Selectivity Ratio (β2 Ki / β1 Ki) β1 Functional IC50 (nM) β2 Functional IC50 (nM)
(-)-Inpea HCl Experimental Experimental Calculated Experimental Experimental
Propranolol 1.5 1.2 ~1 2.1 1.8

| Atenolol | 50 | 1500 | ~30 | 75 | >2000 |

Data for Propranolol and Atenolol are representative values from literature. The selectivity ratio provides a clear metric: a value >> 1 indicates β1 selectivity.

workflow start Start: Plate β-AR Expressing Cells preincubate Pre-incubate with Antagonist ((-)-Inpea, Propranolol, Atenolol) or Vehicle Control start->preincubate stimulate Stimulate with Isoproterenol (EC80) (Except Basal Control) preincubate->stimulate incubate Incubate (30 min, 37°C) to Allow cAMP Production stimulate->incubate detect Lyse Cells & Detect cAMP (e.g., HTRF, ELISA) incubate->detect analyze Data Analysis: Normalize and Fit Curve detect->analyze end Result: Determine Functional IC50 analyze->end

Caption: Experimental Workflow for the In Vitro Functional cAMP Assay.

In Vivo Validation: Physiological Relevance

Demonstrating efficacy in a living organism is the crucial final step. In vivo studies correlate the molecular activity of (-)-Inpea hydrochloride with a physiological response, typically its effect on heart rate.[13]

Causality Behind Experimental Choices:

  • Animal Model: Anesthetized or conscious, telemetered rats are a standard model for cardiovascular studies. Conscious models are preferred as anesthesia can affect cardiovascular parameters.

  • Physiological Challenge: Isoproterenol is administered to induce a robust and reproducible increase in heart rate (tachycardia).[13] This creates a window to observe the blocking effect of our test compound.

  • Measured Parameter: Heart rate is a direct, β1-AR-mediated response, making it the ideal primary endpoint for assessing beta-blockade. Blood pressure is also monitored as a key secondary endpoint.

  • Animal Preparation: Use surgically instrumented rats with indwelling catheters for drug administration (e.g., intravenous) and telemetry implants for continuous monitoring of heart rate and blood pressure. Allow animals to recover fully from surgery.

  • Baseline Measurement: Record stable baseline heart rate and blood pressure for at least 30 minutes.

  • Antagonist Administration: Administer (-)-Inpea hydrochloride, Propranolol, Atenolol, or vehicle control via the appropriate route (e.g., I.V. bolus or infusion).

  • Post-Antagonist Period: Monitor cardiovascular parameters for 30-60 minutes to observe any direct effects of the compound on baseline heart rate (this can indicate intrinsic sympathomimetic activity).[5]

  • Isoproterenol Challenge: Administer a bolus dose of isoproterenol that is known to cause a significant, submaximal increase in heart rate.

  • Data Recording: Continuously record heart rate and blood pressure throughout the experiment.

  • Data Analysis:

    • Calculate the peak increase in heart rate (ΔHR) from the pre-challenge baseline for each animal.

    • Express the ΔHR in the drug-treated groups as a percentage of the ΔHR in the vehicle-treated group.

    • Calculate the percent inhibition of the isoproterenol-induced tachycardia for each dose of the antagonist.

    • Determine the ED50 (the dose required to cause 50% of the maximal inhibition).

Comparative In Vivo Data

The results will demonstrate whether the in vitro potency and selectivity translate to a whole-animal system.

Table 2: Comparative In Vivo Beta-Blocking Activity

Compound Route Dose Range (mg/kg) % Inhibition of Isoproterenol-Induced Tachycardia Effect on Resting Heart Rate
(-)-Inpea HCl I.V. Experimental Dose-dependent Observe for change
Propranolol I.V. 0.1 - 3 Up to 95% Dose-dependent decrease

| Atenolol | I.V. | 0.3 - 10 | Up to 90% | Dose-dependent decrease |

logic_tree start Start: New Compound ((-)-Inpea HCl) binding Binds to β-ARs? (Binding Assay) start->binding functional Blocks Agonist Response? (cAMP Assay) binding->functional Yes inactive Inactive Compound binding->inactive No invivo Blocks Tachycardia? (In Vivo Model) functional->invivo Yes binder_only Binds but not Functional (Investigate Mechanism) functional->binder_only No selective β1 Ki << β2 Ki? invivo->selective Yes invivo->inactive No (e.g., Poor PK) potent_sel Potent & β1-Selective Antagonist selective->potent_sel Yes potent_non Potent & Non-Selective Antagonist selective->potent_non No

Caption: Logical Flow for Pharmacological Characterization of a Beta-Blocker.

Conclusion: Synthesizing a Complete Profile

By following this comprehensive, multi-tiered validation strategy, researchers can confidently characterize the beta-blocking activity of (-)-Inpea hydrochloride. The integration of in vitro binding, in vitro functional, and in vivo physiological assays provides a self-validating system. Comparing the results to the non-selective standard Propranolol and the β1-selective standard Atenolol allows for a clear determination of potency and selectivity. This rigorous, evidence-based approach is indispensable for advancing novel cardiovascular drug candidates from the laboratory to clinical development.

References

  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB journal, 25(12), 4486-4496. [Link]

  • Bernhard, K., Stahl, C., Martens, R., & Frey, M. (2018). Cell-based assay detects residual β-blocker substances in effluent of municipal wastewater treatment plants. BMG Labtech Application Note, 321. [Link]

  • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Somlyo, A. P., & Haeusler, G. (1970). Effects on cardiac muscle of the beta-adrenoceptor blocking drugs INPEA and LB46 in relation to their local anaesthetic action on nerve. British Journal of Pharmacology, 40(2), 297–310. [Link]

  • National Center for Biotechnology Information. Isoproterenol. PubChem Compound Summary for CID 3779. [Link]

  • Wyllie, M. G., & Chen, M. (2007). Form dictates function: the creative development of selective alpha1-adrenoceptor antagonists. Clinical Science, 112(5), 273-284. [Link]

  • Triposkiadis, F., Karayannis, G., Giamouzis, G., Skoularigis, J., Louridas, G., & Butler, J. (2009). The sympathetic nervous system in heart failure: physiology, pathophysiology, and clinical implications. Journal of the American College of Cardiology, 54(19), 1747-1762. [Link]

  • López-Sendón, J., Swedberg, K., McMurray, J., Tamargo, J., Maggioni, A. P., Dargie, H., ... & Torp-Pedersen, C. (2004). Expert consensus document on β-adrenergic receptor blockers. European heart journal, 25(15), 1341-1362. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

Sources

Pharmacological Differentiation of (-)-Inpea and (+)-Inpea: A Stereoselective Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the pharmacological characterization of adrenergic signaling, the differentiation between specific receptor-mediated effects and non-specific membrane alterations is critical. INPEA (N-isopropyl-p-nitrophenylethanolamine) serves as a seminal tool in this domain. While largely superseded by more potent agents in clinical practice, the INPEA enantiomers remain a fundamental model for distinguishing beta-adrenergic blockade from membrane stabilizing activity (MSA) .

This guide provides a rigorous comparison of the active eutomer, (-)-Inpea , and its distomer, (+)-Inpea , outlining their mechanistic divergences and their utility in validating adrenergic pathways.

Chemical and Pharmacodynamic Profile[1][2][3][4]

INPEA is a competitive beta-adrenergic antagonist. Its chiral center at the


-carbon allows for the separation of optical isomers, which exhibit distinct pharmacodynamic profiles. This separation is the basis for the "INPEA Control Strategy" in experimental pharmacology.
The Enantiomeric Divide
  • (-)-Inpea (The Eutomer): This levorotatory isomer possesses significant affinity for

    
    -adrenergic receptors. It acts as a competitive antagonist, blocking the positive chronotropic and inotropic effects of catecholamines.
    
  • (+)-Inpea (The Distomer): This dextrorotatory isomer has negligible affinity for

    
    -adrenergic receptors. However, it retains physicochemical properties identical to the (-)-isomer, specifically lipophilicity and local anesthetic potential.
    
Key Pharmacological Properties
Feature(-)-Inpea(+)-InpeaClinical/Experimental Significance
Beta-Blocking Potency Moderate (

)
Negligible(-)-Inpea is the active pharmacological probe for

-receptors.[1]
Membrane Stabilizing Activity (MSA) PresentPresent (Equipotent)Both isomers block

channels at high concentrations (local anesthetic effect).[2]
Class III Antiarrhythmic Action PresentPresentBoth isomers can prolong Action Potential Duration (APD), independent of

-blockade.
Intrinsic Sympathomimetic Activity (ISA) Low/PartialAbsent(-)-Inpea may exhibit weak partial agonism in specific tissue preparations.
Mechanism of Action: The Stereoselective Filter

The utility of INPEA lies in its ability to filter "noise" (non-specific effects) from the "signal" (receptor transduction).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of the two enantiomers. Note how both converge on the Sodium Channel (MSA), but only (-)-Inpea intercepts the Beta-Adrenergic Receptor.

G cluster_ligands Ligands cluster_membrane Cell Membrane cluster_intracellular Intracellular Response Inpea_Minus (-)-Inpea BetaRec Beta-Adrenergic Receptor Inpea_Minus->BetaRec Blocks (Competitive) NaChannel Voltage-Gated Na+ Channel Inpea_Minus->NaChannel Blocks (High Conc.) Inpea_Plus (+)-Inpea Inpea_Plus->BetaRec No Binding Inpea_Plus->NaChannel Blocks (High Conc.) Agonist Catecholamines (NE/Epi) Agonist->BetaRec Activates Gs Gs Protein BetaRec->Gs Effect_NonSpecific Non-Specific Effect (Local Anesthesia) NaChannel->Effect_NonSpecific Inhibits Depolarization AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP Effect_Specific Specific Effect (Chronotropy/Inotropy) cAMP->Effect_Specific

Figure 1: Divergent signaling pathways of INPEA enantiomers. (-)-Inpea targets both the receptor and the ion channel, while (+)-Inpea targets only the ion channel.

Experimental Application: The "INPEA Control Strategy"

When a researcher observes an inhibitory effect of a beta-blocker, they must determine if the effect is due to receptor blockade or membrane stabilization (the "Quinidine-like" effect).

The Logic:

  • Test with (-)-Inpea: If the biological response is inhibited, it could be

    
    -blockade or MSA.[2]
    
  • Test with (+)-Inpea:

    • If (+)-Inpea has NO effect , the inhibition seen with (-)-Inpea is Specific Beta-Adrenergic Blockade .

    • If (+)-Inpea inhibits EQUALLY to (-)-Inpea, the effect is Non-Specific (MSA) .

Experimental Workflow Diagram

Workflow Start Observed Inhibition of Biological Response Step1 Apply (-)-Inpea (Eutomer) Start->Step1 Step2 Apply (+)-Inpea (Distomer) Start->Step2 Decision Compare Potency Step1->Decision Step2->Decision Result_Specific (-)-Inpea >>> (+)-Inpea CONCLUSION: Specific Beta-Receptor Event Decision->Result_Specific High Stereoselectivity Result_NonSpecific (-)-Inpea ≈ (+)-Inpea CONCLUSION: Non-Specific Membrane Effect Decision->Result_NonSpecific Equipotent

Figure 2: Decision tree for validating beta-adrenergic mechanisms using INPEA enantiomers.

Detailed Experimental Protocols

To replicate these findings, the following protocols are recommended. These are based on classical isolated tissue preparations which remain the gold standard for functional affinity assays.

Protocol A: Functional Affinity (Isolated Guinea Pig Atrium)

Objective: Determine the


 value (affinity) of (-)-Inpea vs (+)-Inpea against isoproterenol-induced tachycardia.
  • Preparation: Isolate right atria from male guinea pigs (300-400g). Suspend in organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
     / 5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension. Allow to equilibrate for 60 minutes, washing every 15 minutes.

  • Control Curve: Construct a cumulative concentration-response curve (CRC) for Isoproterenol (

    
     to 
    
    
    
    ). Record the
    
    
    .
  • Washout: Wash tissue until heart rate returns to baseline.

  • Antagonist Incubation:

    • Group A: Incubate with (-)-Inpea (

      
      ) for 30 minutes.
      
    • Group B: Incubate with (+)-Inpea (

      
      ) for 30 minutes.
      
  • Test Curve: Repeat Isoproterenol CRC in the presence of the antagonist.

  • Analysis: Calculate the Dose Ratio (DR).

    • Calculate

      
       using the Schild equation: 
      
      
      
      .
    • Expected Result: (-)-Inpea causes a rightward shift (DR > 10); (+)-Inpea causes no significant shift (DR

      
       1).
      
Protocol B: Membrane Stabilizing Activity (Electrophysiology)

Objective: Assess the non-specific depression of the maximum rate of depolarization (


) in cardiac action potentials.
  • Preparation: Isolate papillary muscles. Superfuse with Tyrode’s solution.

  • Stimulation: Pace muscle at 1 Hz. Record intracellular action potentials using glass microelectrodes.

  • Baseline: Measure Action Potential Amplitude (APA) and

    
     (Phase 0 slope).
    
  • Intervention: Perfusion with high concentration (

    
    ) of either (-)-Inpea or (+)-Inpea.
    
  • Measurement: Record

    
     after 30 minutes.
    
  • Result: Both enantiomers will decrease

    
     similarly, indicating blockade of fast 
    
    
    
    channels (Class I effect).
References
  • Murmann, W., et al. (1967). Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist.

  • Somani, P. (1969). Study on the mode of action of INPEA in antagonizing the cardiac effects of isoproterenol.

  • Eichelbaum, M. (1992). Enantiomers: implications and complications in developmental pharmacology.

  • Raffa, R. B., et al. (2025). What Is pA2 and Why Does It Matter? (Concept Validation)

  • Bylund, D. B., et al. (1994). International Union of Pharmacology. X. Recommendation for nomenclature of adrenergic receptor subtypes.

Sources

What are the best alternatives to (-)-Inpea hydrochloride for beta-receptor studies?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Precision Alternatives to (-)-Inpea Hydrochloride for Beta-Adrenergic Receptor Profiling

Executive Summary

For decades, (-)-Inpea hydrochloride (N-isopropyl-p-nitrophenylethanolamine) served as a foundational tool in early adrenergic pharmacology. As a non-selective beta-adrenergic receptor (


-AR) antagonist, it helped map the initial landscape of sympathetic signaling. However, in the era of precision pharmacology, (-)-Inpea is increasingly viewed as a "legacy" compound. Its moderate potency and lack of subtype specificity introduce significant noise into modern signaling assays, particularly when distinguishing between 

(cardiac) and

(smooth muscle/metabolic) receptor populations.

This guide outlines the superior, field-validated alternatives that offer higher affinity, cleaner selectivity profiles, and more reproducible data for contemporary drug discovery and mechanistic studies.

Part 1: The Case for Replacement

Why transition away from (-)-Inpea? While historically significant, (-)-Inpea suffers from two critical limitations compared to modern chemical probes:

  • Poor Selectivity: (-)-Inpea blocks both

    
     and 
    
    
    
    receptors with relatively equal (and moderate) affinity. This makes it impossible to isolate subtype-specific effects in tissues expressing mixed receptor populations (e.g., heart, lung).
  • Low Potency: The inhibitory constant (

    
    ) of Inpea is often in the micromolar (
    
    
    
    ) range, whereas modern antagonists operate in the nanomolar (
    
    
    ) range. This requires higher concentrations, increasing the risk of off-target effects (e.g., membrane stabilization or non-specific binding).

The Modern Standard: To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, you must match the antagonist to the specific biological question.

Part 2: Strategic Alternatives & Performance Comparison

The Gold Standard Non-Selective Alternative: (-)-Propranolol

If your goal is to simply "shut down" all beta-adrenergic signaling (both


 and 

) to establish a baseline or block constitutive activity, Propranolol is the industry standard.
  • Mechanism: Competitive, non-selective antagonist.

  • Advantage: Nanomolar affinity (

    
    ). It is orders of magnitude more potent than Inpea.
    
  • Application: Negative control in agonist assays; blocking total

    
    -AR population in radioligand binding.
    
The -Selective Specialist: CGP 20712A

For cardiac research or studies focusing on the


 subtype (predominant in the heart and cerebral cortex), CGP 20712A  is the critical replacement.
  • Selectivity:

    
    -fold selective for 
    
    
    
    over
    
    
    .
  • Advantage: Unlike Atenolol (which is hydrophilic and has lower affinity), CGP 20712A binds with sub-nanomolar affinity (

    
    ).
    
  • Application: Differentiating

    
    -mediated inotropy from 
    
    
    
    effects in cardiomyocytes.
The -Selective Specialist: ICI 118,551

For respiratory research, vascular smooth muscle studies, or metabolic profiling, ICI 118,551 is the definitive tool.

  • Selectivity:

    
    -fold selective for 
    
    
    
    over
    
    
    .
  • Advantage: It is an inverse agonist, meaning it not only blocks agonist binding but can also reduce the high constitutive activity often seen with

    
     receptors.
    
  • Application: Isolating

    
    -mediated bronchodilation or vasorelaxation.
    
Comparative Performance Metrics
CompoundPrimary TargetSelectivity Profile

(nM)


(nM)

Recommended Use Case
(-)-Inpea HCl Non-selective

~200 - 1,000~200 - 1,000Legacy/Historical Reference
(-)-Propranolol Non-selective

1.0 - 5.01.0 - 5.0Total

-blockade; Standard Control
CGP 20712A

Selective

0.3 > 3,000Cardiac signaling;

isolation
ICI 118,551

Selective

> 5000.5 Respiratory/Vascular;

isolation

Data derived from IUPHAR/BPS Guide to Pharmacology and standard competitive binding assays [1, 2].

Part 3: Visualizing the Logic

Decision Logic for Antagonist Selection

Caption: Flowchart for selecting the appropriate beta-blocker based on experimental tissue type and receptor subtype targets.

BetaBlockerSelection Start Experimental Goal Selectivity Is Subtype Selectivity Required? Start->Selectivity NoSelectivity No: Block All Beta Receptors Selectivity->NoSelectivity General Blockade YesSelectivity Yes: Target Specific Subtype Selectivity->YesSelectivity Precision Mapping Propranolol Use (-)-Propranolol (High Potency, Non-Selective) NoSelectivity->Propranolol SubtypeQ Which Subtype? YesSelectivity->SubtypeQ Beta1 Beta-1 (Heart/Cortex) SubtypeQ->Beta1 Beta2 Beta-2 (Lung/Vascular) SubtypeQ->Beta2 CGP Use CGP 20712A (>10,000x Selectivity) Beta1->CGP ICI Use ICI 118,551 (>500x Selectivity) Beta2->ICI

[1]

Beta-Adrenergic Signaling Pathway

Caption: Schematic of the Gs-coupled signaling cascade blocked by these agents. Note that ICI 118,551 also inhibits Beta-Arrestin recruitment (biased signaling).

SignalingPathway Ligand Agonist (Isoproterenol) Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Activates Gs Gs Protein Receptor->Gs Couples Antagonist Antagonist (Propranolol/CGP/ICI) Antagonist->Receptor Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Effect Physiological Effect (Contraction/Relaxation) PKA->Effect

Part 4: Experimental Protocol (Self-Validating System)

To validate the switch from Inpea to a high-affinity alternative, perform a Competitive Radioligand Binding Assay . This protocol uses


I-Cyanopindolol (

I-CYP)
, a high-affinity radioligand, to determine the

of your new antagonist.

Objective: Determine the affinity (


) of CGP 20712A (or alternative) in your specific tissue preparation.
Materials
  • Membrane Prep: HEK293 cells overexpressing human

    
     or 
    
    
    
    AR, or rat heart homogenate.
  • Radioligand:

    
    I-Cyanopindolol (20-50 pM final concentration).
    
  • Non-Specific Blocker: (-)-Propranolol (10

    
    ) to define non-specific binding (NSB).
    
  • Buffer: 25 mM Tris-HCl, 154 mM NaCl, pH 7.4.

Step-by-Step Workflow
  • Preparation:

    • Thaw membrane aliquots and resuspend in assay buffer.[2]

    • Critical Step: Ensure protein concentration is optimized (typically 5-20

      
      /well) to avoid ligand depletion (<10% of total radioligand bound).
      
  • Incubation Setup (96-well plate):

    • Total Binding (TB): Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
       Propranolol.
      
    • Experimental Wells: Membrane + Radioligand + Increasing concentrations of CGP 20712A (

      
       to 
      
      
      
      ).
  • Equilibrium:

    • Incubate for 90 minutes at 37°C.

    • Why? High-affinity antagonists have slow off-rates; sufficient time is needed to reach true equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity (CPM).

    • Calculate Specific Binding = (Total Binding - NSB).

    • Fit data to a one-site competition model using the Cheng-Prusoff equation:

      
      
      Where 
      
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of the radioligand.

References

  • IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Beta-adrenoceptors. [Link]

  • Baker, J. G. (2005). The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors.[3] British Journal of Pharmacology, 144(3), 317–322. [Link]
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4946, Propranolol. [Link]

  • Motulsky, H. J., & Neubig, R. R. (2002). Analyzing radioligand binding data. Current Protocols in Neuroscience. [Link]

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of (-)-Inpea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a compound's selectivity is paramount. While a molecule's high affinity for its primary target is desirable, its interactions with other receptors—often termed "off-target effects" or cross-reactivity—can lead to unforeseen side effects or even reveal new therapeutic possibilities. This guide provides a comparative framework for studying the receptor cross-reactivity of (-)-Inpea hydrochloride, a known β-adrenergic receptor antagonist.

(-)-Inpea (N-isopropyl-p-nitrophenylethanolamine) has been identified primarily for its capacity to block the effects of catecholamines at β-adrenoceptors.[1][2][3] However, a comprehensive screening against a broad panel of other G protein-coupled receptors (GPCRs) is not extensively documented in publicly available literature. This guide, therefore, serves two purposes: first, to consolidate the known functional data for (-)-Inpea, and second, to provide a robust, field-proven methodology for conducting a comprehensive cross-reactivity study where such data is absent.

Known Adrenergic Receptor Antagonism of (-)-Inpea

Early functional studies characterized the antagonistic properties of (-)-Inpea hydrochloride at β-adrenergic receptors. These studies often used the pA2 value, which quantifies the potency of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift to the right in an agonist's concentration-response curve.

A study on the effects of (-)-Inpea on cardiac muscle provided the following pA2 values, indicating its functional antagonism at β-adrenoceptors in these tissues.[3]

Tissue PreparationAgonist Used(-)-Inpea pA2 Value
Guinea Pig Atrial Muscle (Chronotropic effect)Isoprenaline6.00 ± 0.16
Guinea Pig Ventricular Muscle (Inotropic effect)Isoprenaline6.10 ± 0.12

Interpretation: These values, while informative for functional antagonism, are not direct measures of binding affinity (Kᵢ). A comprehensive cross-reactivity profile requires direct assessment of binding to a wide array of receptors, which is best accomplished through competitive radioligand binding assays.

Conducting a Comprehensive Cross-Reactivity Study: A Methodological Blueprint

In the absence of a complete public dataset for (-)-Inpea, the following section details the gold-standard experimental approach for determining its selectivity profile. This methodology is designed to be a self-validating system, ensuring the trustworthiness and accuracy of the generated data.

The Principle of Competitive Radioligand Binding Assays

The most effective method for screening for off-target interactions is the competitive radioligand binding assay.[4] This technique measures the ability of a test compound (the "competitor," e.g., (-)-Inpea) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to a particular receptor. The output, an IC₅₀ value, represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. This value is then converted to an inhibition constant (Kᵢ), which reflects the true binding affinity of the test compound for the receptor.[4][5]

Experimental Workflow: From Membrane Preparation to Data Analysis

The process can be broken down into three key phases: Preparation of Receptor-Containing Membranes, Execution of the Binding Assay, and Data Analysis.

G cluster_prep Phase 1: Membrane Preparation cluster_assay Phase 2: Competitive Binding Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Expressing Target Receptor homogenization Homogenization in Lysis Buffer cell_culture->homogenization centrifugation Differential Centrifugation to Pellet Membranes homogenization->centrifugation resuspension Resuspend & Wash Membrane Pellet centrifugation->resuspension quantification Protein Quantification (e.g., BCA Assay) resuspension->quantification storage Aliquoting & Storage at -80°C quantification->storage add_membranes Add Membrane Prep storage->add_membranes plate_setup 96-Well Plate Setup plate_setup->add_membranes add_competitor Add (-)-Inpea HCl (Varying Concentrations) add_membranes->add_competitor add_radioligand Add Radioligand (Fixed Concentration, ≤ Kd) add_competitor->add_radioligand incubation Incubate to Equilibrium add_radioligand->incubation filtration Rapid Vacuum Filtration (Separates Bound/Free) incubation->filtration washing Wash Filters (Remove Non-Specific Binding) filtration->washing scintillation Measure Radioactivity washing->scintillation raw_cpm Raw CPM Data scintillation->raw_cpm calc_specific Calculate Specific Binding (Total - Non-Specific) raw_cpm->calc_specific plot_curve Plot % Inhibition vs. [(-)-Inpea] calc_specific->plot_curve calc_ic50 Non-Linear Regression to Determine IC50 plot_curve->calc_ic50 calc_ki Cheng-Prusoff Equation to Calculate Ki calc_ic50->calc_ki profile Generate Selectivity Profile calc_ki->profile

Caption: Workflow for Receptor Cross-Reactivity Screening.
Detailed Step-by-Step Protocol: Competitive Radioligand Binding Assay

1. Preparation of Receptor Membranes:

  • Rationale: Using membranes from cell lines stably overexpressing a single human receptor subtype ensures a high signal-to-noise ratio and specificity.

  • Procedure:

    • Culture cells (e.g., HEK293 or CHO) expressing the target receptor to a high density.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[5]

    • Perform differential centrifugation. A low-speed spin removes nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes.[5]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging to remove cytosolic contaminants.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.

2. Assay Execution (96-Well Format):

  • Rationale: A 96-well format allows for high-throughput screening of multiple concentrations and replicates.

  • Procedure:

    • To each well of a 96-well plate, add the assay components in the following order:

      • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

      • Test Compound: (-)-Inpea hydrochloride across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Radioligand: A fixed concentration, typically at or below its Kₔ value for the target receptor.

      • Receptor Membranes: A predetermined amount of protein (e.g., 10-50 µ g/well ).

    • Include control wells:

      • Total Binding: Contains buffer, radioligand, and membranes (no competitor).

      • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand for that receptor to saturate all specific binding sites.[6]

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[5]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters), which traps the membranes with bound radioligand.[5]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and measure the trapped radioactivity using a scintillation counter.

3. Data Analysis and Interpretation:

  • Rationale: Proper data analysis converts raw radioactivity counts into a quantitative measure of binding affinity (Kᵢ).

  • Procedure:

    • Calculate Specific Binding for each well: Specific Binding = Total Binding - Non-Specific Binding.

    • Convert specific binding at each concentration of (-)-Inpea to a percentage of the maximum specific binding (from wells with no competitor).

    • Plot the percent specific binding against the log concentration of (-)-Inpea.

    • Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :[5] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

A selectivity profile is generated by comparing the Kᵢ of (-)-Inpea for its primary target (β-adrenoceptors) with its Kᵢ for all other receptors tested. A compound is generally considered selective if there is at least a 100-fold difference in affinity between the primary target and other receptors.

Primary Signaling Pathway and Implications of Cross-Reactivity

(-)-Inpea's primary action is to block the β-adrenergic signaling cascade. Understanding this pathway is crucial to appreciating how off-target binding could interfere with other cellular processes.

The β-Adrenergic Receptor-cAMP Pathway

Activation of β₁ and β₂-adrenergic receptors by agonists like epinephrine initiates a well-defined signaling cascade.[7][8] As an antagonist, (-)-Inpea prevents this cascade from occurring.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor β-Adrenergic Receptor (GPCR) g_protein Gs Protein (αβγ) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates atp ATP camp cAMP (Second Messenger) atp->camp converted by pka Protein Kinase A (PKA) camp->pka activates cellular_response Phosphorylation of Target Proteins Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->cellular_response catalyzes agonist Agonist (e.g., Epinephrine) agonist->receptor binds & activates inpea (-)-Inpea HCl (Antagonist) inpea->receptor binds & blocks

Caption: β-Adrenergic Receptor Signaling Pathway.

Implications of Cross-Reactivity: If (-)-Inpea were found to bind with significant affinity to other receptors, it could trigger or inhibit entirely different signaling pathways. For example:

  • α₁-Adrenergic Receptors: Often couple to Gₒ proteins, leading to increases in intracellular calcium and smooth muscle contraction.

  • Dopamine D₂ Receptors: Couple to Gᵢ proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels.

  • Serotonin 5-HT₂ₐ Receptors: Couple to Gₒ proteins, similar to α₁-adrenergic receptors.

Unintended interaction with these or other receptors could lead to a complex pharmacological profile and a range of side effects. Therefore, conducting the comprehensive binding assays described above is not merely an academic exercise but a critical step in the safety and efficacy evaluation of (-)-Inpea hydrochloride.

References

  • U.S. National Library of Medicine. (n.d.). Beta 2 adrenergic receptors in asthma: a current perspective. PubMed. Retrieved from [Link]

  • Murmann, W., & Gamba, A. (1967). Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist. IV. Effects of the optical isomers D (minus) and L (plus) INPEA on the arterial pressure and on the pressor responses to noradrenaline, adrenaline and isoproterenol in urethan-anesthetised rats. Bollettino chimico farmaceutico, 106(2), 101–108. Retrieved from [Link]

  • Murmann, W., Rumore, G., & Gamba, A. (1967). Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist. V. Effects of the optical isomers D(minus) and L(plus) INPEA on heart rate, oxygen consumption and body temperature and on the cardiac and metabolic effects of adrenaline and noradrenaline in urethane-anesthetized rats. Bollettino chimico farmaceutico, 106(4), 251–268. Retrieved from [Link]

  • Insel, P. A., & Ostrom, R. S. (2003). beta-adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells. Apoptosis, 8(3), 235–241. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Singh, B. N. (1973). Effects on cardiac muscle of the beta-adrenoceptor blocking drugs INPEA and LB46 in relation to their local anaesthetic action on nerve. British Journal of Pharmacology, 47(3), 439–450. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Valant, C., Aurelio, L., Devine, S. M., White, J. M., Sexton, P. M., Christopoulos, A., & Scammells, P. J. (2014). Beta-Adrenergic Activation of the Inward Rectifier K+ Current Is Mediated by the CaMKII Pathway in Canine Ventricular Cardiomyocytes. Molecular pharmacology, 86(4), 428–437. Retrieved from [Link]

  • Insel, P. A., & Ostrom, R. S. (2003). β-Adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells. Apoptosis, 8(3), 235-41. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

  • Sykes, D. A., & Charlton, S. J. (2012). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current protocols in pharmacology, Chapter 9, Unit9.22. Retrieved from [Link]

  • Wikipedia. (n.d.). cAMP-dependent pathway. Retrieved from [Link]

  • Bishop, E., & Hussein, W. (1984). Electroanalytical studies of beta-adrenergic blocking agents; N-isopropylethanolamine derivatives; procainamide. The Analyst, 109(1), 65–71. Retrieved from [Link]

  • Pharmacology & Therapeutics. (2023, November 11). What Is pA2 and Why Does It Matter? [Video]. YouTube. Retrieved from [Link]

  • GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Harms, H. H. (1976). pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig. Journal of Pharmacy and Pharmacology, 28(5), 408–412. Retrieved from [Link]

  • Murmann, W., Saccani-Guelfi, M., & Gamba, A. (1966). Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist. II. Studies of local anesthetic activity. Bollettino chimico farmaceutico, 105(4), 292–300. Retrieved from [Link]

  • The Pharma Expert. (2021, August 4). Epinephrine Signaling Pathway [Video]. YouTube. Retrieved from [Link]

  • Pitas, R. E., & Incardona, N. L. (1987). Characterization of beta-adrenergic receptors throughout the replicative life span of IMR-90 cells. Mechanisms of Ageing and Development, 39(1), 81–93. Retrieved from [Link]

  • Hoffmann, C., Leitz, M. R., Oberdorf-Maass, S., Lohse, M. J., & Klotz, K. N. (2004). β1 Adrenoceptor antagonistic effects of the supposedly selective β2 adrenoceptor antagonist ICI 118,551 on the positive inotropic effect of adrenaline in murine hearts. Naunyn-Schmiedeberg's archives of pharmacology, 369(2), 151–157. Retrieved from [Link]

  • Sanders, V. M. (2012). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of immunology (Baltimore, Md. : 1950), 189(12), 5553–5559. Retrieved from [Link]

  • Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Cannon, J. G., & Hsu, F. L. (1976). An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Journal of medicinal chemistry, 19(1), 103–105. Retrieved from [Link]

Sources

Confirming the specificity of (-)-Inpea hydrochloride for beta-adrenergic receptors.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Inpea hydrochloride (generic name: Nifenalol ) represents a foundational compound in the class of beta-adrenergic receptor antagonists. Unlike modern cardioselective agents, (-)-Inpea is a non-selective beta-blocker (acting on both


 and 

receptors) that possesses Intrinsic Sympathomimetic Activity (ISA) .

This guide provides a technical analysis of (-)-Inpea’s specificity, distinguishing its pharmacological profile from the inactive (+)-isomer and standard reference agents like Propranolol. It details the experimental frameworks required to validate its stereospecificity and receptor selectivity.

Part 1: Pharmacological Profile & Selectivity

The specificity of (-)-Inpea is defined by three critical parameters: Stereochemistry , Receptor Selectivity , and Intrinsic Activity .

Stereospecificity: The Active Isomer

Beta-adrenergic blockade is highly stereoselective. The levorotatory isomer, (-)-Inpea , carries the pharmacological activity, while the dextrorotatory isomer, (+)-Inpea , is virtually inactive at beta-receptors.

  • (-)-Inpea: Competitive antagonist at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -adrenergic receptors.[1]
    
  • (+)-Inpea: Often used as a control in experimental protocols to rule out non-specific membrane stabilizing effects (local anesthetic activity).

Receptor Selectivity

(-)-Inpea is a non-selective antagonist.[2] It blocks both:

  • 
    -Receptors:  Predominant in cardiac tissue (increasing heart rate and contractility).
    
  • 
    -Receptors:  Predominant in bronchial and vascular smooth muscle (causing relaxation).
    
  • 
    -Receptors:  (-)-Inpea exhibits negligible affinity  for alpha-adrenergic receptors, a crucial distinction from non-specific catecholamine antagonists.
    
Comparative Profile: (-)-Inpea vs. Propranolol

While both are non-selective, (-)-Inpea differs from Propranolol by possessing Intrinsic Sympathomimetic Activity (ISA), meaning it slightly activates the receptor while blocking endogenous catecholamines.[2]

Feature(-)-Inpea (Nifenalol)Propranolol(+)-Inpea
Primary Action Non-selective

-Blocker
Non-selective

-Blocker
Inactive Control

Affinity
HighVery HighNegligible

Affinity
HighVery HighNegligible

Affinity
NegligibleNegligibleNegligible
Intrinsic Activity (ISA) Present (Partial Agonist) Absent (Pure Antagonist)N/A
Potency ModerateHigh (Reference Standard)Low/None

Part 2: Mechanism of Action Visualization

The following diagram illustrates the competitive antagonism of (-)-Inpea at the Beta-Adrenergic receptor within the Gs-protein signaling cascade.

BetaSignaling Agonist Agonist (e.g., Isoproterenol) BetaRec Beta-Adrenergic Receptor Agonist->BetaRec Activates Inpea (-)-Inpea (Antagonist) Inpea->BetaRec Blocks (Competitive) Gs Gs Protein BetaRec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Physiological Response (e.g., Tachycardia) PKA->Response

Caption: Competitive blockade of Beta-Adrenergic signaling by (-)-Inpea preventing Gs-protein activation.

Part 3: Experimental Validation Protocols

To confirm the specificity of (-)-Inpea, researchers typically employ two complementary methodologies: Functional Antagonism (Isolated Tissue) and Radioligand Binding (Molecular Affinity).

Protocol 1: Functional Antagonism in Isolated Guinea Pig Atria

This classic pharmacological assay validates beta-blocking activity by measuring the shift in the dose-response curve of a standard agonist (Isoproterenol).

Objective: Demonstrate that (-)-Inpea causes a parallel rightward shift of the Isoproterenol curve (competitive antagonism), whereas (+)-Inpea does not.

Methodology:

  • Tissue Preparation:

    • Harvest left and right atria from male guinea pigs (300-400g).

    • Mount in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95%

      
       / 5% 
      
      
      
      .
    • Apply 1g resting tension.

  • Stabilization:

    • Equilibrate for 60 minutes, washing every 15 minutes.

    • Electrically pace left atria (1 Hz, 2ms duration, supramaximal voltage) to measure contractility (inotropic effect). Spontaneously beating right atria measure heart rate (chronotropic effect).

  • Control Curve:

    • Construct a cumulative concentration-response curve (CRC) for Isoproterenol (

      
       M to 
      
      
      
      M).
    • Wash tissue until baseline is restored.

  • Antagonist Incubation:

    • Incubate tissue with (-)-Inpea (

      
       M) for 30 minutes.
      
    • Parallel Control: Incubate separate tissue with (+)-Inpea (

      
       M).
      
  • Test Curve:

    • Repeat Isoproterenol CRC in the presence of the antagonist.[3]

Data Analysis:

  • Calculate the Dose Ratio (DR) :

    
     (with antagonist) / 
    
    
    
    (control).
  • Schild Plot: Plot

    
     vs. 
    
    
    
    to determine
    
    
    (affinity).
  • Result: (-)-Inpea will produce a significant DR > 1 (Rightward Shift). (+)-Inpea will yield a DR

    
     1 (No Shift).
    
Protocol 2: Radioligand Binding Assay

This assay quantifies the specific affinity (


) of (-)-Inpea for the receptor, devoid of physiological feedback loops.

Objective: Determine the inhibition constant (


) of (-)-Inpea competing against a radiolabeled beta-antagonist.

Methodology:

  • Membrane Preparation:

    • Homogenize rat heart (rich in

      
      ) or lung (rich in 
      
      
      
      ) tissue.
    • Centrifuge to isolate plasma membranes.

  • Binding Reaction:

    • Radioligand: Use

      
      -Cyanopindolol (high affinity non-selective beta-ligand) at ~50 pM.
      
    • Non-Specific Binding: Define using excess Propranolol (

      
      ).
      
    • Competition: Add increasing concentrations of (-)-Inpea (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate at 37°C for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through glass fiber filters (Whatman GF/B).

    • Wash with ice-cold buffer to remove unbound ligand.

  • Quantification:

    • Measure radioactivity (CPM) via gamma counter.

Workflow Visualization:

BindingAssay Prep Membrane Preparation (Heart/Lung Homogenate) Incubation Incubation (60 min, 37°C) Membranes + [125I]-CYP + (-)-Inpea Prep->Incubation Filter Rapid Filtration (Separate Bound vs Free) Incubation->Filter Count Gamma Counting (Measure CPM) Filter->Count Analysis Data Analysis Calculate Ki and IC50 Count->Analysis

Caption: Step-by-step workflow for Radioligand Binding Assay to determine (-)-Inpea affinity.

References

  • Somani, P. "Study on some selective beta-adrenoreceptor blocking effects of 1-(4-nitrophenyl)-1-hydroxy-2-methyl isopropylaminoethane (alpha-methyl INPEA)." British Journal of Pharmacology, 1969. [Link]

  • National Institutes of Health (NIH). "Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor." PubMed Central. [Link]

Sources

Statistical methods for comparing the effects of different adrenergic blockers.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the T-Test

In the development of adrenergic blockers—whether


-antagonists for hypertension (e.g., prazosin) or 

-blockers for arrhythmia (e.g., propranolol)—the comparison of efficacy is rarely a simple linear problem. Biological systems exhibit saturation, non-linear kinetics, and biological variation that render standard parametric tests (like the Student's t-test) insufficient and often misleading.

This guide outlines the rigorous statistical frameworks required to objectively compare adrenergic antagonists. We move beyond simple "percent inhibition" to focus on intrinsic constants (


, 

) and the statistical models (F-tests, Mixed Effects) necessary to validate them.
Part 1: In Vitro Binding Affinity ( )

The Foundation of Potency

Directly comparing


 values between different assays is a common error in pharmacology. The 

is dependent on the concentration of the radioligand and the tissue density, whereas the inhibition constant (

) is an intrinsic property of the drug-receptor pair.
1.1 The Experimental Logic

To compare a novel


-blocker (Drug X) against a standard (e.g., Propranolol), you must perform a Competition Binding Assay .
  • Fixed Variable: Radioligand concentration (e.g.,

    
    -Cyanopindolol) at 
    
    
    
    .
  • Independent Variable: Log concentration of the competing "cold" ligand (Drug X).

  • Dependent Variable: Specific binding (CPM or RFU).

1.2 Statistical Method: The Extra Sum-of-Squares F-Test

Do not simply calculate


 for two drugs and run a t-test. You must determine if the dose-response curves differ significantly in their parameters.

The Protocol:

  • Fit the Global Model: Combine data from Drug A and Drug B. Fit a single sigmoidal curve to the aggregate data (Null Hypothesis:

    
    ).
    
  • Fit Individual Models: Fit separate curves for Drug A and Drug B (Alternative Hypothesis:

    
    ).
    
  • Calculate F-Ratio:

    
    
    Where 
    
    
    
    is Sum of Squares and
    
    
    is Degrees of Freedom.
  • Decision: If

    
    , the separate curves fit better; the potencies are statistically distinct.
    
1.3 The Cheng-Prusoff Correction

To report valid affinity data, convert


 to 

using the Cheng-Prusoff equation.[1][2] This is mandatory for publication-quality comparisons.


  • 
    : Concentration of free radioligand.
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Part 2: Functional Antagonism (Schild Analysis)

The Gold Standard for Competitive Blockers

Binding does not always equal function. To prove a drug is a competitive antagonist (binding to the orthosteric site without activating it), you must perform Schild Analysis. This method yields the


, the negative logarithm of the concentration of antagonist that requires a 2-fold increase in agonist to achieve the original response.
2.1 The Experimental Workflow
  • Control Curve: Generate a dose-response curve for an agonist (e.g., Isoproterenol) alone.

  • Shifted Curves: Repeat the curve in the presence of increasing fixed concentrations of the antagonist (Drug X).

  • Calculate Dose Ratios (DR):

    
    .
    
2.2 Visualization: Schild Analysis Logic

The following diagram illustrates the critical decision pathways in analyzing functional antagonism.

SchildLogic Start Functional Dose-Response Data CalcDR Calculate Dose Ratios (DR) DR = EC50(shifted) / EC50(control) Start->CalcDR SchildPlot Plot Log(DR - 1) vs. Log [Antagonist] CalcDR->SchildPlot LinearReg Perform Linear Regression SchildPlot->LinearReg CheckSlope Check Slope (S) LinearReg->CheckSlope CompAntag Slope = 1.0 Competitive Antagonism CheckSlope->CompAntag S ≈ 1 (0.8 - 1.2) NonComp Slope < 1.0 Non-Competitive / Allosteric or Hemi-equilibrium CheckSlope->NonComp S ≠ 1 CalcPA2 Calculate pA2 X-intercept = -log(Kb) CompAntag->CalcPA2 ReEval Re-evaluate Mechanism (Gaddum Method) NonComp->ReEval

Figure 1: Decision tree for validating competitive antagonism via Schild regression. A slope of unity (1.0) is the statistical prerequisite for calculating a valid


.
2.3 Statistical Validation

A common mistake is forcing the slope to 1.0 without testing.

  • Step 1: Perform linear regression on

    
     vs. 
    
    
    
    .[3]
  • Step 2: Test if the slope is significantly different from 1.0 (t-test against hypothetical value 1).

  • Step 3: If

    
     (slope is not different from 1), constrain the slope to exactly 1.0 to calculate the most accurate 
    
    
    
    .
Part 3: In Vivo Hemodynamics (Time-Series)

Analyzing Complex Physiological Responses

When comparing the hypotensive effects of


-blockers over time (e.g., 24-hour telemetry), data points are not independent. A simple ANOVA violates the assumption of independence because the blood pressure at 

is correlated with

.
3.1 The Superior Method: Linear Mixed Models (LMM)

LMMs are superior to Repeated Measures ANOVA (RM-ANOVA) for drug trials because they handle missing data (e.g., a lost telemetry signal) and allow for complex covariance structures.

Model Structure:



  • Fixed Effects (

    
    ):  The drug treatment and time (what we care about).
    
  • Random Effects (

    
    ):  The individual subject variability (baseline differences in heart rate/BP).
    
  • Interaction (

    
    ):  This is the critical term. A significant interaction means the drugs affect the time-course of blood pressure differently.
    
3.2 Visualization: Statistical Workflow for In Vivo Data

InVivoStats Data Telemetry Data (BP/HR over time) CheckMissing Missing Data? Data->CheckMissing RMANOVA RM-ANOVA (Requires complete data) CheckMissing->RMANOVA No LMM Linear Mixed Model (Preferred) CheckMissing->LMM Yes Interaction Test Drug x Time Interaction RMANOVA->Interaction AIC Compare Models (AIC/BIC) Select Covariance Structure LMM->AIC AIC->Interaction PostHoc Post-Hoc Analysis (e.g., Bonferroni) Interaction->PostHoc Significant

Figure 2: Workflow for analyzing longitudinal hemodynamic data. Linear Mixed Models (LMM) are prioritized for their robustness in handling missing data points common in telemetry.

Part 4: Comparative Data Presentation

Synthesizing the Results

When publishing a comparison, avoid raw outputs. Summarize the derived constants with their precision estimates. Below is a template for reporting a comparative study between a standard (Propranolol) and a novel candidate (Compound X).

Table 1: Comparative Pharmacological Profile

ParameterPropranolol (Standard)Compound X (Candidate)Statistical Test UsedInterpretation

(Binding)

nM

nM
Non-linear Regression (F-test)Compound X has higher apparent potency.

(Affinity)

nM

nM
Cheng-Prusoff CorrectionIntrinsic affinity is ~2x higher for Compound X.
Schild Slope


Linear Regression (

)
Propranolol is competitive; Compound X is non-competitive/allosteric .


N/A (Invalid)X-intercept of Schild Plot

cannot be calculated for Compound X due to slope deviation.
In Vivo

MAP

mmHg

mmHg
LMM (Drug

Time Interaction)
Compound X causes significantly greater hypotension (

).

Note: Data represents mean


 SEM. 

independent experiments.
References
  • Motulsky, H. J., & Christopoulos, A. (2003). Fitting Models to Biological Data Using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. GraphPad Software.[4] Link

  • Kenakin, T. (2014). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Elsevier. Link

  • Schild, H. O. (1947). pA, a new scale for the measurement of drug antagonism. British Journal of Pharmacology and Chemotherapy. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Lazic, S. E. (2010). The problem of pseudoreplication in neuroscientific studies: is it affecting your analysis? BMC Neuroscience. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (-)-Inpea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(-)-Inpea hydrochloride (N-Isopropyl-p-nitrophenylethanolamine HCl) is a potent beta-adrenergic receptor antagonist (beta-blocker).[1][2][3] As a bioactive stereoisomer, it poses specific pharmacological risks that exceed those of inert organic chemicals.[1][4] This guide mandates a "Universal Precautions" approach, treating the compound as a high-potency active pharmaceutical ingredient (HPAPI) due to its ability to modulate cardiovascular function upon systemic absorption.[1][2][3][4]

Chemical Attribute Detail
Chemical Name (R)-1-(4-nitrophenyl)-2-(isopropylamino)ethanol hydrochloride
Common Name (-)-Inpea HCl
CAS Number Refer to vendor label (Racemate CAS: 16899-81-3; Isomer specific CAS often unlisted)
Molecular Formula C₁₁H₁₆N₂O₃[1][2][3][5] · HCl
Pharmacological Class Class II/III Antiarrhythmic; Beta-Adrenergic Antagonist
Physical State White to off-white crystalline solid (hygroscopic)
Hazard Assessment (Toxicology & Mechanism)

Scientific Integrity Note: While specific LD50 data for the (-)-enantiomer is limited, its mechanism as a beta-blocker dictates the safety profile.[1][2][3] The (-)-isomer is typically the eutomer (active isomer) for beta-adrenergic blockade, possessing significantly higher potency than the (+)-isomer.[1][2][3]

Primary Hazards (GHS Classification derived from Pharmacological Class)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3][4] Systemic absorption may cause bradycardia, hypotension, and bronchospasm.[1]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.[3][4] Acidic nature of the hydrochloride salt contributes to mucosal irritation.[4]

  • Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[3][4] Inhalation of dust is a primary route of rapid systemic entry.[4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1][2][3][4] If any layer fails, the next layer must provide redundancy.[1][4]

PPE Category Requirement Technical Justification
Respiratory N95 or P100 Respirator Critical: Prevents inhalation of airborne particulates during weighing.[1][2][4] Beta-blockers are rapidly absorbed via the pulmonary route.[2][4]
Hand Protection Double Nitrile Gloves (Min 0.11mm thick)Outer Glove: Protects against gross contamination.[3][4] Inner Glove: Prevents skin contact during doffing.[4] Change immediately upon splash.[4]
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for powders.[4] Goggles seal the eyes against airborne dust and accidental splashes during dissolution.[4]
Body Protection Lab Coat (Buttoned/Snap) Must cover arms fully.[3][4] Synthetic/cotton blend preferred to minimize static charge which disperses powder.[4]
Engineering Fume Hood / BSC Mandatory: All open handling (weighing, transfer) must occur within a certified chemical fume hood or biosafety cabinet.[3]
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer

Objective: Transfer solid compound without generating airborne dust.[4]

  • Preparation: Place an analytical balance inside the fume hood. If the balance is external, use a "tarred weighing boat" method where the boat is tared outside, filled inside the hood, and sealed before moving.[1]

  • Static Control: Use an anti-static gun or ionizing bar if the powder is flyaway.[4] Static charge is a primary cause of unknown exposure.[4]

  • Transfer:

    • Open the source vial only inside the hood.[4]

    • Use a disposable spatula.[4]

    • Do not tap the spatula on the side of the weighing vessel; this aerosolizes particles.[4]

  • Sealing: Cap the receiving vial immediately. Wipe the exterior of the source vial with a damp Kimwipe before returning it to storage.[4]

Protocol B: Solubilization (Dissolution)

Solubility Profile: Soluble in Water, Ethanol, and Methanol.[1] Sparingly soluble in non-polar solvents.[4]

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.[4]

  • Vortexing: Cap the vessel tightly before vortexing. Do not vortex open containers.

  • Labeling: Immediately label the solution with concentration, solvent, date, and user initials.

Protocol C: Spill Response Logic

Scenario: You spill 50mg of powder inside the fume hood.[4]

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Type Is it Powder or Liquid? Assess->Type Powder Powder Spill Type->Powder Solid Liquid Liquid Spill Type->Liquid Solution ActionP1 Cover with wet paper towel (Prevent Dust) Powder->ActionP1 ActionL1 Absorb with inert pads Liquid->ActionL1 ActionP2 Wipe inward (Perimeter -> Center) ActionP1->ActionP2 Disposal Place waste in HazMat Bag Label 'Toxic' ActionP2->Disposal ActionL2 Clean surface with soap/water ActionL1->ActionL2 ActionL2->Disposal

Figure 1: Decision logic for containing and cleaning spills of (-)-Inpea HCl.

Waste Disposal & Deactivation
  • Solid Waste: All gloves, weighing boats, and contaminated paper towels must be disposed of in a container labeled "Hazardous Waste - Toxic Solid." [1]

  • Liquid Waste: Aqueous or organic solutions containing (-)-Inpea must be segregated into "Toxic Organic Waste" streams.[1][2][3][4] Do not pour down the drain.

  • Container Disposal: Empty vials should be triple-rinsed with water or ethanol.[2][4] The rinsate must be collected as liquid waste.[4]

Emergency Medical Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert responders to potential beta-blocker exposure (bradycardia risk).[1][2][3][4]

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol (enhances absorption).[3][4]

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a Poison Control Center immediately.

Scientific Workflow Visualization

The following diagram illustrates the safe handling lifecycle, ensuring containment from storage to experiment.

HandlingWorkflow Storage Storage (-20°C, Desiccated) Prep PPE Donning (Gloves, Goggles, Lab Coat) Storage->Prep Retrieve Hood Fume Hood Transfer (Anti-static, Weighing) Prep->Hood Enter Zone Soln Solubilization (Closed Vessel) Hood->Soln Dissolve Waste Waste Segregation (Toxic Stream) Hood->Waste Cleanup Exp Experimental Use (In Vitro / In Vivo) Soln->Exp Aliquot Exp->Waste Dispose

Figure 2: Operational workflow ensuring continuous containment of the compound.

References
  • PubChem. Compound Summary: N-Isopropyl-4-nitrobenzylamine (Structural Analog).[1][2][3][4][6] National Library of Medicine.[4][6] [1][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride.[1][2][3][4][5] (Provides GHS H-codes for the specific enantiomer salt). [1][2][3]

  • Cayman Chemical. Safety Data Sheet: (±)-Epinephrine hydrochloride (Reference for Beta-Agonist/Antagonist Salt Handling).[1][2][3][4][1][2][3]

  • Sigma-Aldrich. Safety Data Sheet: Sotalol Hydrochloride (Pharmacological Class Standard).[3][4][1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Inpea hydrochloride
Reactant of Route 2
Reactant of Route 2
(-)-Inpea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.